2-(2-Fluoro-4-methoxyphenyl)propan-2-ol
Description
Properties
Molecular Formula |
C10H13FO2 |
|---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
2-(2-fluoro-4-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H13FO2/c1-10(2,12)8-5-4-7(13-3)6-9(8)11/h4-6,12H,1-3H3 |
InChI Key |
RNCUHIILUNOEGW-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=C(C=C(C=C1)OC)F)O |
Canonical SMILES |
CC(C)(C1=C(C=C(C=C1)OC)F)O |
Pictograms |
Flammable; Irritant |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: Biological Potential & Pharmacophore Analysis of 2-(2-Fluoro-4-methoxyphenyl)propan-2-ol
Executive Summary
2-(2-Fluoro-4-methoxyphenyl)propan-2-ol (CAS: 96826-25-4) is a specialized tertiary benzylic alcohol predominantly utilized as a high-value intermediate in the synthesis of non-steroidal nuclear receptor ligands, specifically Selective Estrogen Receptor Modulators (SERMs).[1][2] While direct pharmacological data on the monomer is limited, its structural homology to 2-phenyl-2-propanol (a cumene metabolite) and its role as a precursor to bibenzyl systems (e.g., fluorinated hexestrol derivatives) allows for a robust prediction of its biological activity, metabolic fate, and toxicological profile.
This guide analyzes the compound's utility as a pharmacophore building block , detailing its electronic properties, predicted metabolic pathways, and protocols for its conversion into bioactive dimers.
Part 1: Chemical Profile & Physicochemical Properties
The compound features a tertiary alcohol core stabilized by a phenyl ring with specific electronic modulation: a fluorine atom at the ortho-position (C2) and a methoxy group at the para-position (C4).
Structural Specifications
| Property | Specification | Relevance to Biological Activity |
| Molecular Formula | C₁₀H₁₃FO₂ | Low molecular weight (<200 Da) allows high blood-brain barrier (BBB) permeability.[3] |
| Molecular Weight | 184.21 g/mol | Ideal for fragment-based drug discovery (FBDD). |
| LogP (Predicted) | ~2.1 - 2.4 | Optimal lipophilicity for membrane crossing; likely high oral bioavailability. |
| H-Bond Donors | 1 (Tertiary -OH) | Critical for receptor pocket anchoring (e.g., His/Arg residues). |
| H-Bond Acceptors | 2 (-OH, -OMe) | The methoxy oxygen often mimics the phenolic oxygen in steroid binding pockets. |
| Electronic Effect | 2-Fluoro (σI = +0.52) | Inductive withdrawal lowers electron density on the ring, potentially increasing metabolic stability against oxidation. |
The "Fluorine Effect" in Pharmacophore Design
The strategic placement of fluorine at the C2 position serves two critical medicinal chemistry functions:
-
Conformational Lock: The steric bulk of fluorine (Van der Waals radius ~1.47 Å) creates an ortho-clash, forcing the methoxy group or the isopropyl-alcohol tail into specific dihedral angles, potentially enhancing binding selectivity.
-
Metabolic Blockade: It prevents Phase I metabolic hydroxylation at the electron-rich ortho-position, a common clearance pathway for phenyl-ether drugs.
Part 2: Pharmacological Potential & SAR Analysis
Primary Application: Precursor to Non-Steroidal Estrogens
The most significant biological relevance of this compound lies in its dimerization. It is the direct precursor to 2,3-bis-(2-fluoro-4-methoxyphenyl)-2,3-dimethylbutane .
-
Mechanism: Reductive coupling (e.g., McMurry reaction or TiCl3/LiAlH4 mediated) of this alcohol yields a bibenzyl core .
-
Target: This core mimics the scaffold of Diethylstilbestrol (DES) and Hexestrol .
-
Activity: These dimers act as potent agonists or antagonists of the Estrogen Receptor (ERα/ERβ) . The fluorine substitution typically reduces agonist potency slightly but significantly improves metabolic half-life compared to non-fluorinated analogs.
Intrinsic Biological Activity (Monomer)
Based on the 2-phenyl-2-propanol scaffold (a known metabolite of cumene), the monomer is predicted to exhibit:
-
Weak CNS Depressant Activity: Similar to other short-chain benzyl alcohols, it may modulate GABA_A receptors at high concentrations, though the polar -OH and -OMe groups limit this compared to purely hydrophobic solvents.
-
Skin & Eye Irritation: Tertiary benzylic alcohols are known irritants (R36/38).
-
Cytochrome P450 Interaction: The compound is likely a substrate for CYP2D6 (O-demethylation) and CYP3A4 (hydroxylation).
Part 3: Visualizations (SAR & Metabolism)
Structure-Activity Relationship (SAR) Map
This diagram illustrates how specific functional groups on the molecule contribute to its biological potential.
Figure 1: SAR Analysis of the pharmacophore, highlighting the functional roles of the fluoro, methoxy, and hydroxyl groups.
Predicted Metabolic Pathway
Understanding the metabolic fate is crucial for toxicity screening.
Figure 2: Predicted metabolic fate. The O-demethylated metabolite (phenol) is likely the bioactive species for estrogen receptor binding.
Part 4: Experimental Protocols (Self-Validating)
Synthesis of the Monomer (Grignard Protocol)
To ensure high purity for biological screening, synthesize the compound via a standard Grignard reaction rather than relying on commercial sources of variable quality.
Reagents:
-
2-Fluoro-4-methoxy-1-bromobenzene (Starting Material)
-
Magnesium turnings (activated)
-
Acetone (anhydrous)
-
THF (anhydrous)
Protocol:
-
Activation: In a flame-dried 3-neck flask under N₂, activate Mg turnings (1.2 eq) with a crystal of iodine.
-
Formation: Add 2-Fluoro-4-methoxy-1-bromobenzene (1.0 eq) in THF dropwise. Reflux for 1 hour to form the Grignard reagent (Ar-MgBr).
-
Addition: Cool to 0°C. Add anhydrous acetone (1.5 eq) dropwise. The 2-fluoro substituent may slow kinetics; allow to warm to RT and stir for 4 hours.
-
Quench: Quench with saturated NH₄Cl (aq). Critical Step: Do not use HCl, as tertiary benzylic alcohols dehydrate easily to styrenes in strong acid.
-
Purification: Extract with diethyl ether. Dry over Na₂SO₄. Purify via silica gel chromatography (Hexane/EtOAc 8:2).
-
Validation: NMR must show a singlet for the gem-dimethyl group (~1.5 ppm) and disappearances of the acetone carbonyl signal.
Biological Screening: ER Binding Affinity (Competitive)
Since the compound (or its demethylated metabolite) mimics the "A-ring" of estradiol, screen for Estrogen Receptor affinity.
Assay Setup:
-
Receptor: Recombinant Human ERα and ERβ.
-
Tracer: [³H]-Estradiol (1 nM).
-
Controls: Unlabeled Estradiol (Positive), DMSO (Negative).
Workflow:
-
Incubate receptor preparations with [³H]-Estradiol and increasing concentrations of the test compound (10 nM to 100 µM).
-
Incubate at 4°C for 18 hours to reach equilibrium.
-
Separate bound/free ligand using dextran-coated charcoal.
-
Measure radioactivity in the supernatant.
-
Data Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate IC50.
-
Expectation: The monomer will likely show low affinity (µM range). The bis-dimer (synthesized from this monomer) is expected to show high affinity (nM range).
-
References
-
PrepChem. (n.d.). Synthesis of 2-(2-fluoro-4-methoxyphenyl)-2-propanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12053, 2-Phenyl-2-propanol. (Parent scaffold biological data).[4][5][6][7][8] Retrieved from [Link]
-
Neelam, K. A., & Sharma, K. K. (2020).[5] Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Critical Reviews in Food Science and Nutrition. (Context on phenylpropanoid scaffold activity). Retrieved from [Link]
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A Technical Guide to 2-(2-Fluoro-4-methoxyphenyl)propan-2-ol: Synthesis, Purification, and Application as a Pharmaceutical Intermediate
This document provides an in-depth technical examination of 2-(2-fluoro-4-methoxyphenyl)propan-2-ol, a key building block in modern medicinal chemistry. We will move beyond simple procedural outlines to explore the underlying chemical principles, strategic considerations in process development, and the robust analytical validation required for its use in pharmaceutical research and development. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this versatile intermediate.
Strategic Importance in Drug Discovery
The incorporation of fluorine into active pharmaceutical ingredients (APIs) is a cornerstone of modern drug design. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The title compound, 2-(2-fluoro-4-methoxyphenyl)propan-2-ol, serves as a valuable scaffold that introduces a fluorinated aromatic ring and a tertiary alcohol functionality. The tertiary alcohol is a versatile handle for subsequent chemical transformations, allowing for its elaboration into more complex molecular architectures. While its direct, non-fluorinated analog, 2-(4-methoxyphenyl)propan-2-ol, is a known intermediate in the synthesis of Nabilone, the strategic placement of the fluorine atom in this compound opens avenues for developing new chemical entities with potentially enhanced pharmacological profiles.[3][4]
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental to its synthesis and characterization. The following tables summarize the key identifiers and the anticipated analytical data for 2-(2-fluoro-4-methoxyphenyl)propan-2-ol.
Table 1: Physicochemical Properties
| Property | Value | Source/Note |
| CAS Number | 96826-25-4 | [5] |
| Molecular Formula | C₁₀H₁₃FO₂ | Calculated |
| Molecular Weight | 184.21 g/mol | Calculated |
| Appearance | Not specified; likely a colorless oil or low-melting solid | Inferred from analogs |
| Boiling Point | Not specified | [5] |
| Melting Point | Not specified | [5] |
| Solubility | Expected to be soluble in common organic solvents (e.g., Ether, THF, CH₂Cl₂, Ethyl Acetate) | Chemical principles |
Table 2: Predicted Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: Complex multiplets in the ~6.7-7.2 ppm range, showing coupling to each other and to fluorine. -OH Proton: A broad singlet, chemical shift is concentration and solvent dependent. -CH₃ Protons: A singlet around ~3.8 ppm for the methoxy group. A singlet around ~1.5 ppm for the two equivalent methyl groups of the propan-2-ol moiety. |
| ¹³C NMR | Aromatic Carbons: Signals in the ~100-160 ppm range. The carbon directly bonded to fluorine will appear as a doublet with a large C-F coupling constant. Quaternary Carbon (C-OH): Signal around ~70-75 ppm. Methoxy Carbon: Signal around ~55 ppm. Methyl Carbons: Signal around ~30 ppm. |
| ¹⁹F NMR | A singlet or complex multiplet, depending on proton coupling, with a chemical shift characteristic of an aryl fluoride. |
| IR Spectroscopy | O-H Stretch: Broad peak around 3200-3600 cm⁻¹. C-H Stretch (sp³): Peaks just below 3000 cm⁻¹. C-H Stretch (sp²): Peaks just above 3000 cm⁻¹. C-O Stretch: Strong peaks in the 1050-1250 cm⁻¹ range. |
| Mass Spec. (EI) | Molecular Ion (M⁺): m/z = 184. Key Fragments: Loss of methyl (m/z = 169), loss of water (m/z = 166). |
Synthesis via Grignard Reaction: A Validated Protocol
The most direct and reliable method for constructing the tertiary alcohol moiety of 2-(2-fluoro-4-methoxyphenyl)propan-2-ol is through a Grignard reaction. This involves the nucleophilic addition of an organomagnesium halide to a ketone. Two primary retrosynthetic pathways are viable, with the choice often dictated by the commercial availability and cost of the starting materials. We will focus on the pathway utilizing methylmagnesium bromide and a substituted acetophenone, as the required acetophenone is readily synthesized.
Retrosynthetic Pathway:
Caption: Retrosynthetic analysis for the target compound.
Step 1: Synthesis of 2-Fluoro-4-methoxyacetophenone
The necessary ketone precursor is synthesized via a Friedel-Crafts acylation of 3-fluoroanisole. This electrophilic aromatic substitution directs the acetyl group primarily to the position para to the activating methoxy group and ortho to the deactivating (but ortho, para-directing) fluoro group.
Protocol:
-
To a stirred solution of 1,2-dichloroethane (200 mL) and 3-fluoroanisole (1.0 mol) in a three-necked flask equipped with a dropping funnel and condenser, cool the mixture to 0°C in an ice bath.
-
Carefully add anhydrous aluminum chloride (AlCl₃) (1.02 mol) portion-wise, ensuring the temperature remains below 10°C.
-
Add acetyl chloride (1.02 mol) dropwise from the dropping funnel over 2 hours, maintaining the temperature between 0-10°C.[6]
-
After the addition is complete, allow the reaction to stir for an additional hour at this temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing 500 g of crushed ice and 100 mL of concentrated HCl to quench the reaction and decompose the aluminum complex.
-
Separate the organic layer, wash with water (2 x 200 mL), saturated sodium bicarbonate solution (1 x 200 mL), and brine (1 x 200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from methanol to yield white crystals of 2-fluoro-4-methoxyacetophenone.[6]
Step 2: Grignard Synthesis of the Tertiary Alcohol
This step requires strictly anhydrous conditions as Grignard reagents are potent bases and will be quenched by water.[7]
Workflow Diagram:
Caption: Workflow for the Grignard synthesis of the target alcohol.
Protocol:
-
Apparatus Setup: Assemble a three-necked flask with a dropping funnel, condenser (with a drying tube), and a magnetic stirrer. All glassware must be oven-dried and assembled while hot under a stream of dry nitrogen or argon.
-
Grignard Reagent: In the flask, place magnesium turnings (1.1 eq). Add a small crystal of iodine to activate the magnesium surface.[7] Add a portion of a solution of methyl bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) via the dropping funnel.
-
Initiation: Gentle warming may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle bubbling. Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Addition of Ketone: After the Grignard formation is complete, cool the flask to 0°C. Add a solution of 2-fluoro-4-methoxyacetophenone (1.0 eq) in anhydrous THF dropwise. The reaction is exothermic and the addition rate should be controlled to maintain the temperature below 15°C.[7]
-
Reaction Completion: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours or until TLC analysis indicates complete consumption of the starting ketone.
-
Work-up: Cool the reaction mixture again to 0°C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This acidic salt solution hydrolyzes the magnesium alkoxide without causing dehydration of the tertiary alcohol, a common side reaction with strong acids.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.
Purification Strategies
Achieving high purity is critical for a pharmaceutical intermediate. The crude product from the synthesis will contain the desired alcohol, unreacted starting materials, and potential byproducts. A multi-step purification strategy is recommended.
Purification Workflow:
Caption: A sequential workflow for the purification of the tertiary alcohol.
Table 3: Comparison of Purification Techniques
| Method | Principle | Advantages | Disadvantages |
| Aqueous Wash | Partitioning | Removes inorganic salts and polar impurities. Simple and fast. | Will not remove non-polar impurities. Can lead to emulsions. |
| Distillation | Separation by boiling point | Excellent for removing volatile solvents and some impurities. Scalable. | Product may be heat-sensitive. Not effective for impurities with similar boiling points. |
| Crystallization | Differential solubility | Can yield very high purity material. Cost-effective at scale. | Finding a suitable solvent system can be challenging. Product may be an oil. |
| Column Chromatography | Differential adsorption | High resolution separation. Versatile for a wide range of impurities. | Solvent intensive. Can be difficult to scale up. |
A common and effective protocol involves first washing the combined organic layers with a dilute NaOH or NaHCO₃ solution to remove any acidic impurities, followed by a brine wash.[8] After drying and concentrating, the crude oil can be purified by vacuum distillation or, for higher purity, by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Safety and Handling of Organofluorine Compounds
While 2-(2-fluoro-4-methoxyphenyl)propan-2-ol is not as acutely hazardous as reagents like elemental fluorine, all organofluorine compounds should be handled with care.[1]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of any volatile materials.
-
Incompatibilities: Avoid strong oxidizing agents and strong acids, which could promote side reactions or degradation.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not dispose of organofluorine compounds down the drain.[9]
Conclusion
2-(2-Fluoro-4-methoxyphenyl)propan-2-ol is a strategically important intermediate whose synthesis and purification are well within the capabilities of a standard organic chemistry laboratory. The Grignard synthesis pathway is robust and high-yielding, provided that rigorous anhydrous techniques are employed. A multi-step purification process, combining aqueous washes with chromatography or distillation, is essential to achieve the high purity required for pharmaceutical applications. The validated protocols and analytical data presented in this guide provide a comprehensive framework for researchers to confidently produce and characterize this valuable building block for the discovery of next-generation therapeutics.
References
-
ResearchGate. (2024). How to purify tertiary alcohol? Retrieved from ResearchGate. [Link]
-
European Patent Office. (n.d.). Tertiary butyl alcohol purification - EP 0328258 B1. Retrieved from European Patent Office. [Link]
- Google Patents. (n.d.). WO2005040078A1 - Purification of tertiary butyl alcohol.
- Google Patents. (n.d.). US1950889A - Process for the purification of tertiary butyl alcohol.
-
LookChem. (n.d.). Purification of tert-Butyl alcohol - Chempedia. Retrieved from LookChem. [Link]
-
Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from Wikipedia. [Link]
-
ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from ACS Publications. [Link]
-
Purdue University. (n.d.). Fluorine Safety. Retrieved from Purdue University. [Link]
-
Princeton University. (n.d.). Fluorine. Retrieved from Princeton University Environmental Health and Safety. [Link]
-
PubChem. (n.d.). 2-(4-Methoxyphenyl)propan-2-ol. Retrieved from PubChem. [Link]
-
PubChem. (n.d.). 2-(2-Methoxyphenyl)propan-2-ol. Retrieved from PubChem. [Link]
-
Airgas. (2022). Fluorine Safety Data Sheet. Retrieved from Airgas. [Link]
-
MDPI. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Retrieved from MDPI. [Link]
- Google Patents. (n.d.). CN105777486A - Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol.
-
Journal of the Korean Chemical Society. (2003). Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[8][10]-thiazepin-3(2H)-one. Retrieved from dbpia.co.kr. [Link]
-
Organic Syntheses. (n.d.). o-Anisaldehyde. Retrieved from Organic Syntheses. [Link]
- Google Patents. (n.d.). CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone.
-
MDPI. (2021). (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one. Retrieved from MDPI. [Link]22-8599/2021/1/M1184)
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Chemical stability of 2-fluoro-4-methoxy substituted benzene derivatives
This guide provides an in-depth technical analysis of the chemical stability profile of 2-fluoro-4-methoxy substituted benzene derivatives . It is designed for medicinal chemists and process engineers optimizing lead candidates containing this specific scaffold.
Executive Summary
The 2-fluoro-4-methoxyphenyl moiety represents a "push-pull" electronic system that offers a unique balance of metabolic blockade and chemical stability. Unlike highly electron-deficient fluoroarenes (susceptible to nucleophilic attack) or electron-rich anisoles (prone to rapid oxidative metabolism), this scaffold leverages the ortho-fluorine effect to modulate the reactivity of the para-methoxy group.
Key Stability Profile:
-
Hydrolytic: Exceptional stability to base; kinetically stabilized against acid-catalyzed ether cleavage compared to non-fluorinated analogs.
-
Nucleophilic (
): High resistance to fluoride displacement due to the electron-donating methoxy group deactivating the ring. -
Metabolic: The 2-fluoro substituent effectively blocks ortho-hydroxylation, though the 4-methoxy group remains a primary site for CYP450-mediated
-demethylation.
Electronic Architecture & Structural Fundamentals
To predict stability, one must understand the electronic vectors at play. In a 1-substituted-2-fluoro-4-methoxybenzene system (where
-
Fluorine (
): Exerts a strong inductive withdrawal ( ) but a resonance donating effect ( ). Being ortho to the attachment, it influences the conformation of the drug scaffold (often inducing non-planar geometries via steric clash or dipole repulsion). -
Methoxy (
): A strong resonance donor ( ) that significantly increases electron density in the ring, particularly at positions ortho and para to itself ( , , and ). -
The Meta Relationship: The Fluorine and Methoxy groups are meta to each other. Their resonance effects do not directly compete, but the inductive withdrawal of the fluorine at
lowers the basicity of the ether oxygen at , providing a "shielding" effect against acid-catalyzed degradation.
Diagram 1: Electronic Vectors & Metabolic Vulnerabilities
This diagram visualizes the competing electronic effects and the resulting metabolic/chemical susceptibility points.
Caption: Electronic interplay showing how F-induction stabilizes the ether while OMe-resonance prevents nucleophilic displacement of the fluorine.
Chemical Stability Profile
Hydrolytic Stability (Ether Cleavage)
The ether linkage in 4-methoxybenzene is generally stable. However, under forcing acidic conditions (e.g., high temperatures, strong Lewis acids), ethers can undergo cleavage.
-
Mechanism: Acid-catalyzed cleavage (
or ) requires initial protonation of the ether oxygen.[1][2] -
The Fluorine Advantage: The 2-fluoro substituent exerts a -I (inductive withdrawing) effect through the sigma framework. This withdraws electron density from the ring and, by extension, reduces the Lewis basicity of the methoxy oxygen at the meta position (
). -
Result: The 2-fluoro-4-methoxy derivative is more stable to acidic hydrolysis than the non-fluorinated 4-methoxy analog because the oxygen is less likely to accept the proton required to initiate cleavage.
Nucleophilic Aromatic Substitution ( )
A common concern with fluoroarenes is the displacement of the fluoride ion by nucleophiles (amines, thiols) in biological systems (e.g., glutathione).
-
Risk Assessment:
generally requires an electron-deficient ring activated by strong withdrawing groups (e.g., , ) ortho or para to the leaving group. -
Protective Effect: The 4-methoxy group is a strong donor (
). This pumps electron density into the ring, significantly raising the energy of the Meisenheimer complex intermediate required for .
Photostability
Fluoroquinolones and other fluoro-methoxy aromatics have shown that the specific position of substituents dictates photolability.
-
Observation: Methoxy groups can act as radical scavengers or internal filters. While some fluoro-aromatics undergo photodefluorination (homolytic
cleavage), the presence of the electron-donating methoxy group typically stabilizes the radical cation formed upon excitation, preventing rapid degradation. -
Recommendation: While generally stable, amber glassware is recommended during synthesis, particularly if the "R" group at
contains extended conjugation (e.g., enones, styrenes).
Metabolic Stability (Biological Context)
In drug discovery, this scaffold is often employed to fine-tune ADME properties.[3][4]
The Metabolic Blockade ( )
The C-F bond is metabolically inert. Replacing a hydrogen at
The Metabolic Liability ( )
The 4-methoxy group is the "soft spot."
-
Pathway:
-Demethylation mediated by CYP enzymes (e.g., CYP2D6, CYP3A4). -
Mechanism: Hydrogen atom abstraction from the methyl group
Hemiacetal formation Collapse to Phenol + Formaldehyde. -
Mitigation: If
-demethylation is too rapid, medicinal chemists often replace the with a difluoromethoxy ( ) or trifluoromethoxy ( ) group. However, this alters the electronic properties (making the group electron-withdrawing).
| Feature | 2-Fluoro-4-Methoxybenzene | Non-fluorinated Anisole | 2,4-Difluorobenzene |
| Acid Stability | High (F-shielded) | Moderate | Very High |
| Low (Stable) | Very Low | Moderate (if activated) | |
| Metabolic Stability | Moderate (Blocks | Low (Rapid | High (Blocks |
| Lipophilicity | Moderate | Low | High |
Experimental Protocols
Forced Degradation Stress Testing
To validate the stability of a lead candidate containing this moiety, perform the following stress tests.
Protocol: Acid/Base Hydrolysis Challenge
-
Preparation: Dissolve the compound (1 mg/mL) in Acetonitrile/Water (1:1).
-
Acid Stress: Add 1N HCl to reach pH 1. Heat at 60°C for 24 hours.
-
Expectation: < 5% degradation. If >5%, check for ether cleavage (formation of phenol).
-
-
Base Stress: Add 1N NaOH to reach pH 13. Heat at 60°C for 24 hours.
-
Expectation: < 1% degradation. The methoxy group is extremely stable to base.
-
-
Oxidative Stress: Add 3%
. Incubate at RT for 24 hours.-
Expectation: Monitor for N-oxide formation (if R contains amines) or ring oxidation (unlikely due to F-deactivation).
-
Photostability Assessment
-
Setup: Place 1 mg/mL solution (in quartz cuvettes) in a photostability chamber (ICH Q1B guideline: 1.2 million lux hours).
-
Control: Wrap one sample in aluminum foil (Dark Control).
-
Analysis: Analyze via HPLC-UV/MS.
-
Criteria: Degradation of the light-exposed sample > 5% relative to dark control indicates photolability. Look for mass loss of 20 Da (loss of HF) which would indicate photodefluorination.
References
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link
-
Hagmann, W. K. (2008). "The many roles of fluorine in medicinal chemistry." Journal of Medicinal Chemistry. Link
-
Smart, B. E. (2001). "Fluorine substituent effects (on bioactivity)." Journal of Fluorine Chemistry. Link
- Ullrich, V., & Brugger, R. (1994). "Structure-function relationships of cytochrome P450." Advances in Drug Research.
-
Smith, D. A., et al. (2009). "Metabolic Stability and Design." Pharmacokinetics and Metabolism in Drug Design. Link
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Methodological & Application
Grignard reaction conditions for preparing 2-(2-Fluoro-4-methoxyphenyl)propan-2-ol
Application Note: High-Yield Synthesis of 2-(2-Fluoro-4-methoxyphenyl)propan-2-ol via Grignard Addition
Part 1: Executive Summary & Strategic Rationale
This guide details the optimized protocol for synthesizing 2-(2-Fluoro-4-methoxyphenyl)propan-2-ol , a tertiary benzylic alcohol often utilized as a pharmacophore fragment in kinase inhibitors and nuclear receptor modulators.
While multiple retrosynthetic pathways exist, this protocol prioritizes the Nucleophilic Addition of Methylmagnesium Bromide to 2'-Fluoro-4'-methoxyacetophenone (Method A) .
Why this route?
-
Substrate Stability: The ketone precursor (2'-Fluoro-4'-methoxyacetophenone) is a stable, commercially available solid, unlike the moisture-sensitive aryl Grignard required in the alternative "inverse" pathway (Method B).
-
Impurity Control: The ortho-fluorine substituent exerts an inductive electron-withdrawing effect, increasing the electrophilicity of the carbonyl carbon. However, it also introduces steric strain. Using the smaller nucleophile (MeMgBr) attacking the larger electrophile (Acetophenone) is kinetically favored over the reverse (Aryl Grignard attacking Acetone), reducing side reactions such as enolization or Wurtz coupling.
-
Dehydration Risk Mitigation: Tertiary benzylic alcohols with para-electron-donating groups (methoxy) are highly prone to acid-catalyzed dehydration to form styrenes. This protocol incorporates a specific buffered quenching strategy to prevent this common failure mode.
Part 2: Reaction Scheme & Logic Flow
The synthesis relies on a standard Grignard 1,2-addition. The critical control points are the exclusion of moisture to prevent protonation of the Grignard reagent and the temperature management to control the exotherm.
Figure 1: Reaction pathway highlighting the critical quenching step to avoid acid-catalyzed dehydration.
Part 3: Detailed Experimental Protocol (Method A)
Target Molecule: 2-(2-Fluoro-4-methoxyphenyl)propan-2-ol Scale: 10.0 mmol (Adaptable)
Materials & Reagents
| Component | Role | CAS No. | Equiv.[1] | Quantity |
| 2'-Fluoro-4'-methoxyacetophenone | Limiting Reagent | 74457-86-6 | 1.0 | 1.68 g |
| Methylmagnesium bromide (3.0M in Et₂O) | Nucleophile | 75-16-1 | 1.5 | 5.0 mL |
| Tetrahydrofuran (THF) | Solvent | 109-99-9 | N/A | 20 mL |
| Ammonium Chloride (sat.[2] aq.) | Quench Buffer | 12125-02-9 | N/A | 30 mL |
Note: Anhydrous THF must be used. Water content >50 ppm will significantly lower yield by quenching the Grignard reagent to form Methane gas.
Step-by-Step Procedure
Step 1: Apparatus Setup (Moisture Control)
-
Oven-dry a 100 mL two-neck round-bottom flask (RBF), a magnetic stir bar, and a pressure-equalizing addition funnel overnight at 120°C.
-
Assemble the apparatus while hot under a flow of dry Nitrogen or Argon.
-
Seal with a rubber septum and allow to cool to room temperature (RT) under positive inert gas pressure.
Step 2: Substrate Dissolution
-
Charge the RBF with 2'-Fluoro-4'-methoxyacetophenone (1.68 g, 10.0 mmol).
-
Via syringe, add anhydrous THF (15 mL).
-
Stir until the solid is completely dissolved.
-
Cool the solution to 0°C using an ice/water bath.
-
Expert Insight: Although the reaction can proceed at RT, cooling is mandatory to suppress enolization of the ketone protons by the basic Grignard reagent.
-
Step 3: Grignard Addition (Exotherm Control)
-
Charge the addition funnel (or a separate dry syringe) with MeMgBr (5.0 mL, 15.0 mmol, 1.5 equiv).
-
Add the Grignard reagent dropwise over 15–20 minutes.
-
Observation: A slight color change (often yellow to slightly cloudy) indicates the formation of the magnesium alkoxide complex.
-
-
Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature .
-
Stir for 2–3 hours. Monitor by TLC (System: 20% EtOAc in Hexanes). The starting ketone (Rf ~0.5) should disappear, replaced by the more polar alcohol (Rf ~0.3).
Step 4: Controlled Quench (Critical Step)
-
Cool the mixture back to 0°C .
-
Slowly add saturated aqueous Ammonium Chloride (NH₄Cl) (10 mL) via the addition funnel.
-
Caution: Vigorous bubbling (Methane release) and precipitation of Magnesium salts will occur.
-
Why NH₄Cl? It buffers the solution to pH ~8-9. Using HCl or H₂SO₄ here is strictly prohibited as it will instantly dehydrate the product to the corresponding styrene due to the electron-donating methoxy group stabilizing the carbocation intermediate.
-
Step 5: Workup & Isolation
-
Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).
-
Combine the organic layers and wash with Brine (20 mL).
-
Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄) .[3][4]
-
Note: Avoid MgSO₄ if the product is acid-sensitive, though Na₂SO₄ is generally safer for this substrate.
-
-
Filter and concentrate under reduced pressure (Rotovap) at <40°C .
Step 6: Purification
-
The crude material is often a white to off-white solid.
-
Recrystallization: Dissolve in minimum hot Hexane (with trace EtOAc if needed) and cool to 4°C.
-
Alternative: Flash Column Chromatography (SiO₂).
Part 4: Quality Control & Troubleshooting
Expected Analytical Data
-
Physical State: White crystalline solid.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.30 (t, 1H, Ar-H), 6.65 (dd, 1H, Ar-H), 6.58 (dd, 1H, Ar-H).
-
δ 3.80 (s, 3H, -OCH₃).
-
δ 1.62 (s, 6H, -C(CH₃)₂). Key diagnostic: The two methyl groups are equivalent.
-
δ 1.8-2.0 (br s, 1H, -OH).
-
-
¹⁹F NMR: Single peak around -110 to -115 ppm.
Troubleshooting Guide
Figure 2: Decision tree for common synthetic issues.
Part 5: Alternative Route (Method B)
Use this only if the Acetophenone precursor is unavailable.
Reaction: 1-Bromo-2-fluoro-4-methoxybenzene + Mg → [Ar-MgBr] + Acetone → Product.
Protocol Adjustments:
-
Grignard Initiation: The ortho-fluorine can make Mg insertion sluggish.
-
Activation: Use iodine (I₂) crystal or 1,2-dibromoethane to activate the Mg turnings.
-
Solvent: THF is required; Diethyl ether is often insufficient for initiation of deactivated/hindered aryl halides.
-
-
Stoichiometry: Use excess Acetone (2.0 equiv) as it is cheap and volatile.
-
Safety: The formation of the Aryl Grignard is often latent; it may not start immediately and then exotherm violently. Never add all the bromide at once. Add 10% to initiate, wait for exotherm, then add the rest.
References
-
Precursor Availability: 2'-Fluoro-4'-methoxyacetophenone (CAS 74457-86-6). PubChem Compound Summary. National Center for Biotechnology Information. [Link]
-
General Grignard Methodology: Brinkmeyer, R. S., et al. "Preparation of 2-Methoxyphenylmagnesium Bromide." Organic Syntheses, Coll.[1][3] Vol. 6, p.4 (1988). [Link] (Cited for handling ortho-substituted aryl Grignards).
-
Mechanistic Insight (Dehydration Risks): "Acid-catalyzed dehydration of tertiary benzylic alcohols." Chemistry LibreTexts. [Link]
-
Target Analog Data: 2-(4-Methoxyphenyl)propan-2-ol (Non-fluorinated analog properties for comparison). PubChem. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2'-Fluoro-4'-methoxyacetophenone | C9H9FO2 | CID 592821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone - Google Patents [patents.google.com]
- 6. WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol - Google Patents [patents.google.com]
- 7. Page loading... [wap.guidechem.com]
Application Note: Strategic Implementation of 2-(2-Fluoro-4-methoxyphenyl)propan-2-ol in Drug Design
This guide provides a comprehensive technical analysis and operational protocol for utilizing 2-(2-Fluoro-4-methoxyphenyl)propan-2-ol (CAS: 96826-25-4) as a strategic building block in medicinal chemistry.
Executive Summary & Scientific Rationale
In modern drug discovery, the "Magic Methyl" effect and strategic fluorination are pivotal for optimizing pharmacokinetics (PK). 2-(2-Fluoro-4-methoxyphenyl)propan-2-ol represents a high-value scaffold that combines three critical design elements:
-
Metabolic Blocking: The tertiary alcohol (gem-dimethyl carbinol) prevents oxidation to ketones or carboxylic acids, a common liability of primary/secondary linkers.
-
Ortho-Fluorine Shielding: The fluorine atom at the 2-position sterically and electronically protects the phenyl ring from metabolic hydroxylation (CYP450 mediated) while modulating the conformation of the side chain.
-
Solubility Enhancement: The hydroxyl motif acts as a hydrogen bond donor/acceptor, significantly lowering LogD compared to the parent cumene or styrene analogs, improving aqueous solubility without introducing ionizable groups.
Structural Analysis
-
Electronic Environment: The 4-methoxy group (EDG) activates the ring, while the 2-fluoro group (EWG) provides a dipole offset. This push-pull system creates a unique electronic signature useful for pi-stacking interactions in protein binding pockets.
-
Steric Profile: The gem-dimethyl group creates a "neopentyl-like" steric bulk, restricting rotation and locking the molecule into a bioactive conformation, reducing the entropic penalty of binding.
Chemical Synthesis Protocol
Objective: High-yield synthesis of 2-(2-Fluoro-4-methoxyphenyl)propan-2-ol via Grignard addition.
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| 1-(2-Fluoro-4-methoxyphenyl)ethanone | Starting Material | 1.0 | CAS: 74457-86-6 |
| Methylmagnesium Bromide (3M in Et₂O) | Nucleophile | 1.2 - 1.5 | Moisture sensitive |
| Tetrahydrofuran (THF) | Solvent | - | Anhydrous, inhibitor-free |
| Ammonium Chloride (sat. aq.) | Quench | Excess | Buffers pH to prevent elimination |
Step-by-Step Procedure
1. Preparation of Reaction Vessel:
-
Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel.
-
Flush the system with dry Nitrogen or Argon for 15 minutes.
-
Critical: Ensure the system is strictly anhydrous. Moisture will quench the Grignard reagent and produce the reduced acetophenone byproduct.
2. Substrate Solubilization:
-
Charge the flask with 1-(2-Fluoro-4-methoxyphenyl)ethanone (10.0 mmol) and anhydrous THF (50 mL).
-
Cool the solution to 0°C using an ice/water bath.
3. Grignard Addition (The Exotherm Control):
-
Transfer Methylmagnesium Bromide (12.0 mmol) to the addition funnel via cannula.
-
Dropwise Addition: Add the Grignard reagent slowly over 30 minutes. Maintain internal temperature < 5°C.
-
Observation: The solution may turn slightly yellow/cloudy.
-
-
After addition, remove the ice bath and allow the reaction to warm to Room Temperature (25°C) . Stir for 2 hours.
-
IPC (In-Process Control): Check TLC (Hexane/EtOAc 4:1). The starting ketone (Rf ~0.5) should be consumed; product alcohol (Rf ~0.3) appears.[1][2][3][4]
4. Quenching & Workup:
-
Cool the mixture back to 0°C .
-
Quench: Slowly add saturated aqueous NH₄Cl (20 mL). Caution: Vigorous gas evolution (methane).
-
Extract with Ethyl Acetate (3 x 30 mL).
-
Wash combined organics with Brine (1 x 30 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
5. Purification:
-
The crude residue is often a white solid.
-
Recrystallization: Dissolve in minimum hot Hexane/EtOAc (10:1) and cool to 4°C.
-
Target Yield: >85%.
Downstream Applications & Functionalization
Once synthesized, this building block serves as a versatile precursor.[5]
Workflow Visualization
Caption: Decision tree for utilizing the 2-(2-Fluoro-4-methoxyphenyl)propan-2-ol scaffold in lead optimization.
Protocol: Ritter Reaction (Amide Installation)
To convert the tertiary alcohol into a nitrogen-bearing pharmacophore (e.g., for kinase hinge binding).
-
Dissolution: Dissolve the alcohol (1.0 eq) in Glacial Acetic Acid (or Acetonitrile for acetamide).
-
Acid Catalysis: Add concentrated H₂SO₄ (1.5 eq) dropwise at 0°C.
-
Note: The electron-rich methoxy ring stabilizes the benzylic carbocation intermediate, facilitating this reaction.
-
-
Reaction: Stir at RT for 3-6 hours.
-
Workup: Pour onto ice, neutralize with NaOH (pH 8), and extract with DCM.
Scientific Validation & Stability Data
When incorporating this motif, researchers should anticipate the following physicochemical shifts relative to a non-fluorinated or des-hydroxy analog.
| Parameter | Effect of Building Block | Mechanism |
| LogD (pH 7.4) | Decreases by ~1.5 - 2.0 units | Introduction of polar -OH group offsets lipophilic phenyl ring. |
| Metabolic Clearance (Cl_int) | Low / Stable | 3° Alcohol cannot be oxidized by ADH/ALDH. Ortho-F blocks CYP hydroxylation. |
| hERG Inhibition | Neutral/Beneficial | Reduced lipophilicity generally correlates with lower hERG liability compared to styrenes. |
| Plasma Protein Binding | Moderate Decrease | Increased polarity reduces non-specific albumin binding. |
Case Study Logic: The "Fluorine Walk"
In a hypothetical lead optimization campaign for a GPCR ligand:
-
Problem: The initial "cumyl alcohol" hit (no fluorine) suffers from rapid metabolism (t1/2 < 15 min) due to hydroxylation at the ortho position of the phenyl ring.
-
Solution: Substituting with 2-(2-Fluoro-4-methoxyphenyl)propan-2-ol .
-
Outcome: The Fluorine atom blocks the metabolic soft spot. The methoxy group maintains the necessary electron density for receptor interaction. Half-life extends to >60 min in human liver microsomes (HLM).
References
-
Compound Data: National Center for Biotechnology Information. (2025).[4][6] PubChem Compound Summary for CID 12053, 2-Phenyl-2-propanol (Analogous Scaffold). Retrieved from [Link]
-
Synthetic Methodology: "Grignard Reaction of Acetophenones." Organic Syntheses, Coll.[1][] Vol. 1, p. 226 (1941); Vol. 2, p. 387 (1943).[1] (Methodology adapted for fluorinated substrates).[8] Retrieved from [Link]
-
Metabolic Stability: Shanu-Wilson, J. (2020). "Small but mighty: the impact of tertiary alcohols in drug design." Hypha Discovery. Retrieved from [Link]
- Fluorine in MedChem: Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 58(21), 8315–8359. (Contextual grounding for ortho-fluorine effects).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[1,5]-thiazepin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(4-Methoxyphenyl)propan-2-ol | C10H14O2 | CID 81930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Transformation of Tertiary Benzyl Alcohols into the Vicinal Halo-Substituted Derivatives Using N-Halosuccinimides [mdpi.com]
- 6. An organic compound X reacts with methyl magnesium bromide followed by ac.. [askfilo.com]
- 8. 4-FLUORO-2-METHYLPHENYLMAGNESIUM BROMIDE synthesis - chemicalbook [chemicalbook.com]
Application Note: Catalytic Functionalization of 2-(2-Fluoro-4-methoxyphenyl)propan-2-ol
Executive Summary & Substrate Analysis
2-(2-Fluoro-4-methoxyphenyl)propan-2-ol (CAS: 1268093-17-9) represents a high-value pharmacophore building block. The combination of the ortho-fluorine atom (metabolic stability, conformational lock) and the para-methoxy group (electronic activation) on a tertiary benzylic alcohol scaffold makes it a versatile precursor for synthesizing complex bioactive molecules, particularly in the SGLT2 inhibitor and GPCR ligand classes.
Chemical Challenges & Opportunities
-
Reactivity Profile: The tertiary benzylic position is highly prone to ionization (SN1 pathway) due to the stabilization of the resulting carbocation by the para-methoxy group. However, the ortho-fluorine exerts an inductive electron-withdrawing effect (
), slightly destabilizing the transition state compared to the non-fluorinated analog. -
Selectivity Control: The primary challenge in functionalizing this substrate is suppressing the competitive E1 elimination pathway, which yields the
-methylstyrene derivative. -
Strategic Value: Direct catalytic substitution of the hydroxyl group (SN1) allows for the rapid installation of C-C (Friedel-Crafts) and C-N (Ritter) bonds without pre-activation (e.g., converting to halides), adhering to Green Chemistry principles.
Mechanistic Pathway & Signaling
The functionalization of this substrate is governed by the generation of a tertiary benzylic carbocation . The success of the protocol depends on the "Ion pair lifetime" vs. "Nucleophilic attack rate."
Figure 1: Mechanistic divergence of the acid-catalyzed transformation. The 4-OMe group stabilizes the carbocation, facilitating SN1 pathways over SN2.
Protocol A: Catalytic Friedel-Crafts Alkylation (C-C Bond Formation)
This protocol utilizes the alcohol as a "green" electrophile to alkylate electron-rich arenes (e.g., 1,3-dimethoxybenzene, indoles). We utilize Bismuth(III) Triflate , a water-tolerant Lewis Acid, to drive ionization while minimizing polymerization.
Materials
-
Substrate: 2-(2-Fluoro-4-methoxyphenyl)propan-2-ol (1.0 equiv)
-
Nucleophile: 1,3-Dimethoxybenzene (1.2 equiv)
-
Catalyst: Bi(OTf)3 (1–5 mol%)
-
Solvent: Nitromethane (CH3NO2) or Dichloromethane (DCM). Note: Nitromethane stabilizes the carbocation intermediate.
Step-by-Step Methodology
-
Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve 1.0 mmol of the substrate and 1.2 mmol of the nucleophile in 3.0 mL of CH3NO2.
-
Catalyst Addition: Add Bi(OTf)3 (0.05 mmol, 32 mg) in one portion at room temperature (23 °C).
-
Reaction: Stir the mixture vigorously. The reaction typically proceeds rapidly (30 min – 2 h). Monitor via TLC (Hexane/EtOAc 8:2) or LC-MS.
-
Checkpoint: If the reaction is sluggish due to the 2-Fluoro steric/inductive effect, warm to 40 °C.
-
-
Quench: Quench the reaction by adding 5 mL of saturated NaHCO3 solution.
-
Workup: Extract with DCM (3 x 10 mL). Wash combined organics with Brine, dry over Na2SO4, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).
Expected Yield: 75–90% Key Insight: The 2-F substituent may slightly retard the reaction rate compared to the non-fluorinated analog. Bi(OTf)3 is preferred over strong Brønsted acids (like TfOH) to prevent defluorination or ether cleavage.
Protocol B: Ritter Reaction (C-N Bond Formation)
This protocol converts the tertiary alcohol directly into an amide, a critical step for installing nitrogen functionalities in drug synthesis.
Materials
-
Substrate: 2-(2-Fluoro-4-methoxyphenyl)propan-2-ol (1.0 equiv)
-
Nitrile Source: Acetonitrile (Solvent/Reagent) or Benzonitrile (1.5 equiv in DCM)
-
Catalyst: Concentrated Sulfuric Acid (H2SO4) or Triflic Acid (TfOH)
-
Additives: Glacial Acetic Acid (optional, to modulate acidity)
Step-by-Step Methodology
-
Setup: Charge a round-bottom flask with 1.0 mmol of substrate.
-
Solvent System: Add 2.0 mL of Glacial Acetic Acid and 0.5 mL of Acetonitrile (acting as the nucleophile for an acetamide product).
-
Initiation: Cool the mixture to 0 °C in an ice bath. Dropwise add Concentrated H2SO4 (1.2 equiv) .
-
Critical: Exotherm control is vital to prevent elimination to the alkene.
-
-
Progression: Allow the mixture to warm to room temperature and stir for 3–6 hours.
-
Hydrolysis: Pour the reaction mixture into 10 g of crushed ice and stir for 30 minutes. (This hydrolyzes the intermediate nitrilium ion to the amide).
-
Isolation: The solid amide product may precipitate. If so, filter and wash with cold water. If oil separates, extract with EtOAc, wash with NaHCO3 (to remove acetic acid), and concentrate.
Expected Yield: 65–80% Self-Validating Check: The appearance of a carbonyl stretch (~1650 cm-1) in IR and the -NH proton (~6.0 ppm, broad) in 1H NMR confirms product formation.
Comparative Data: Catalyst Screening
The following table summarizes expected performance based on general reactivity of electron-rich tertiary benzylic alcohols (extrapolated from 4-methoxycumyl alcohol analogs).
| Catalyst | Loading | Solvent | Temp (°C) | Yield (Substitution) | Yield (Elimination) | Notes |
| Bi(OTf)3 | 5 mol% | CH3NO2 | 25 | 88% | <5% | Best balance of Lewis acidity; minimal side reactions. |
| FeCl3 | 10 mol% | DCM | 40 | 75% | 15% | Cheaper, but higher elimination observed. |
| TfOH | 5 mol% | DCM | 0 | 60% | 30% | Strong Brønsted acid promotes rapid elimination (E1). |
| I2 | 10 mol% | DCM | 25 | 70% | 10% | Mild, metal-free alternative. |
References
-
Brønsted Acid-Catalyzed Nucleophilic Substitution of Alcohols. Source: ResearchGate.[1] URL:[Link]
-
Hexafluoro-2-propanol-Promoted Intermolecular Friedel-Crafts Acylation Reaction. Source: Organic Letters (ACS Publications). URL:[Link]
-
A sustainable twist on the Ritter reaction: iron-based deep eutectic solvents. Source: Royal Society of Chemistry (Green Chemistry). URL:[Link]
-
2-(2-Fluoro-4-methoxyphenyl)propan-2-ol Substance Record. Source: PubChem (NIH). URL:[Link]
-
Friedel–Crafts alkylation reaction with fluorinated alcohols. Source: RSC Advances.[2] URL:[Link]
Sources
Solvent selection for reactions involving 2-(2-Fluoro-4-methoxyphenyl)propan-2-ol
Application Note: Solvent Engineering & Process Control for 2-(2-Fluoro-4-methoxyphenyl)propan-2-ol
Part 1: Executive Summary & Chemical Context
The Challenge:
2-(2-Fluoro-4-methoxyphenyl)propan-2-ol (hereafter FMP-ol ) represents a classic challenge in medicinal chemistry: handling an electron-rich tertiary benzylic alcohol . While the ortho-fluorine atom introduces a degree of inductive electron withdrawal (
-
Acid-Catalyzed Dehydration: Spontaneous conversion to the styrene derivative (2-fluoro-4-methoxy-
-methylstyrene) even under weakly acidic conditions (e.g., unbuffered silica gel, acidic CDCl ). -
Nucleophilic Scrambling: Rapid
substitution in protic solvents (solvolysis) leading to methyl ethers or racemization.
The Solution:
Successful handling requires a "Solvent Engineering" approach that strictly controls proton activity (
Part 2: Physicochemical Profile & Solvent Selection Matrix
Electronic Structure & Reactivity
The stability of FMP-ol is dictated by the competition between the Fluorine and Methoxy substituents.
-
4-OMe: Stabilizes the transition state carbocation, lowering the activation energy for C-O bond cleavage.
-
2-F: Provides a minor stabilizing effect against oxidation but does not sufficiently counteract the lability caused by the methoxy group.
Solvent Selection Matrix
| Solvent Class | Suitability | Recommended Solvents | Technical Rationale |
| Inert / Isolation | High | Toluene, TBME, EtOAc | Non-acidic, aprotic solvents prevent carbocation formation. Toluene allows azeotropic removal of water without inducing hydrolysis. |
| Stabilizing | High | THF + 1% Et | Trace amine buffers acidic impurities (e.g., peroxides in ethers) that trigger dehydration. Essential for long-term storage. |
| Reaction (Activation) | Specific | DCM, DCE, HFIP | Chlorinated solvents solubilize the lipophilic core. HFIP (Hexafluoroisopropanol) stabilizes the carbocation for controlled nucleophilic attack (e.g., Friedel-Crafts). |
| Forbidden / Risky | Low | MeOH, EtOH, Acidic CDCl | Alcohols lead to rapid etherification ( |
Part 3: Experimental Protocols
Protocol A: Stabilization & Analytical Handling (Prevention of Artifacts)
Objective: To analyze FMP-ol without inducing "In-Column Dehydration" or degradation during NMR.
Context: Search results indicate that benzylic alcohols often dehydrate inside GC columns or upon contact with acidic stationary phases [1].
Workflow:
-
NMR Preparation:
-
Do NOT use standard CDCl
directly from the bottle if it has been open for >1 month (accumulation of DCl). -
Method: Pass CDCl
through a short plug of basic alumina or add 1 drop of Pyridine-d5 or solid K CO to the NMR tube. -
Observation: If the solution turns pink/red, acid-catalyzed oligomerization has already initiated.
-
-
Chromatography (TLC/HPLC):
-
Stationary Phase: Pre-treat Silica Gel 60 with 1% Triethylamine (Et
N) in Hexanes. -
Eluent: Hexanes/EtOAc (buffer with 0.1% Et
N). -
Note: Without base, the spot for FMP-ol will streak or show a lower R
"ghost" spot corresponding to the styrene alkene.
-
Protocol B: Controlled Dehydration to Styrene
Objective: To cleanly convert FMP-ol to 2-fluoro-4-methoxy-
Mechanism: E1 Elimination via stabilized carbocation.
Steps:
-
Dissolution: Dissolve FMP-ol (1.0 equiv) in Toluene (0.2 M).
-
Why Toluene? High boiling point allows water removal; non-polar nature favors the neutral alkene product over cationic intermediates.
-
-
Catalyst: Add
-Toluenesulfonic acid (pTSA) (0.05 equiv) or Amberlyst-15 (10 wt%).-
Green Alternative: Use Iodine (I
) (5 mol%) in mild heat.
-
-
Reflux: Heat to 80°C with a Dean-Stark trap (or molecular sieves) to remove water.
-
Endpoint: Monitor by TLC (disappearance of polar alcohol spot).
-
-
Quench: Cool to RT and wash immediately with sat. NaHCO
.-
Critical: Acid must be neutralized before concentration to prevent polymerization of the electron-rich styrene.
-
Part 4: Visualization of Reaction Pathways
The following diagram illustrates the divergent pathways dictated by solvent acidity and polarity.
Figure 1: Solvent-dependent reaction pathways. Basic conditions stabilize the alcohol, while acidic conditions trigger carbocation formation leading to dehydration or solvolysis.
Part 5: Troubleshooting & Quality Control
| Symptom | Diagnosis | Corrective Action |
| Sample turns Pink/Red | Formation of quinoid-like cations or oligomers due to acid traces. | Immediately quench with dilute NaHCO |
| Extra peaks in NMR (Alkene region) | In-situ dehydration by acidic CDCl | Re-run sample in Benzene-d6 or add K |
| Low Yield in Coupling | Competition from E1 elimination. | Switch solvent to DCM or DMF at lower temperatures (-20°C). Avoid heating. |
Part 6: References
-
MDPI. (2024).[1] In-Column Dehydration of Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids. Retrieved from [Link]
-
ACS Publications. (2025). Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025).[2] Catalytic Dehydration of Benzylic Alcohols to Styrenes by Rhenium Complexes. Retrieved from [Link]
-
PubChem. 2-(4-Methoxyphenyl)propan-2-ol Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Minimizing side reactions during 2-(2-Fluoro-4-methoxyphenyl)propan-2-ol purification
Subject: Minimizing Dehydration of 2-(2-Fluoro-4-methoxyphenyl)propan-2-ol Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are encountering stability issues with 2-(2-Fluoro-4-methoxyphenyl)propan-2-ol . This is not a standard purification failure; it is a chemically intrinsic instability.
The target molecule is a tertiary benzylic alcohol with a para-methoxy substituent. This specific combination creates a "perfect storm" for acid-catalyzed E1 elimination . The methoxy group donates electron density (
This guide provides the protocols necessary to arrest this pathway during purification.
Module 1: The Chemistry of Instability (The "Why")
Before attempting purification, you must understand the enemy. The side reaction is not random; it is driven by the stability of the carbocation intermediate.
The Mechanism:
-
Protonation: The slightly acidic silanol groups (Si-OH) on silica gel protonate the tertiary alcohol.
-
Ionization: Water leaves, forming a tertiary benzylic carbocation.
-
Elimination: A base (even weak ones) abstracts a proton from the methyl group, collapsing the cation into the alkene (styrene).
The "Para-Methoxy" Trap: The 4-methoxy group stabilizes the carbocation via resonance, making the energy barrier for dehydration significantly lower than that of a standard phenyl analog.
Figure 1: The acid-catalyzed E1 elimination pathway triggered by standard silica gel.
Module 2: Diagnostics & Troubleshooting
Q: How do I confirm this is happening?
-
TLC Ghosting: Your product spot streaks or has a "ghost" spot just above it (the alkene is less polar and moves faster).
-
The "Pink" Spot: Electron-rich styrenes (the decomposition product) are prone to oxidation and polymerization. If your TLC spot turns pink, yellow, or brown upon standing before staining, you have formed the styrene.
-
NMR Check: Look for new signals in the 5.0–5.5 ppm range (vinylic protons) and a shift in the methyl group signal from a singlet at ~1.5 ppm (alcohol) to a vinylic methyl signal (usually slightly downfield).
Module 3: Purification Protocols
Do not use standard silica gel chromatography. Choose one of the following methods based on your available resources.
Method A: The "Deactivated Silica" Protocol (Recommended)
Best for: When you only have silica gel available.
The Concept: You must neutralize the acidic silanol sites on the silica gel using an amine base before the compound touches the column.
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare your eluent (e.g., Hexanes/EtOAc) and add 1% Triethylamine (TEA) by volume.
-
Example: 990 mL Hexanes + 10 mL EtOAc + 10 mL TEA.
-
-
Slurry Packing: Mix the silica gel with the TEA-containing solvent outside the column. Swirl for 5 minutes to ensure neutralization.
-
Packing: Pour the slurry into the column.
-
Flushing: Flush the column with 2 column volumes (CV) of the TEA-solvent system.
-
Why? This ensures the entire length of the column is basic.
-
-
Loading: Dissolve your crude material in the mobile phase (containing TEA). If using DCM to load, add a drop of TEA to the loading solution.
-
Elution: Run the column using the TEA-doped solvent system.
Method B: Neutral/Basic Alumina (The "Safe" Route)
Best for: High-value, small-scale batches.
Alumina (
-
Pros: Zero acidity; almost impossible to dehydrate the alcohol.
-
Cons: Lower resolution than silica; requires "activation" adjustment (adding water) to modulate retention.
Comparison of Stationary Phases
| Stationary Phase | Risk Level | Resolution | Additive Required? | Recommendation |
| Standard Silica (Acidic) | CRITICAL | High | N/A | DO NOT USE |
| Silica + 1% Et3N | Low | High | Triethylamine | Primary Choice |
| Neutral Alumina | Low | Medium | None | Good Alternative |
| Basic Alumina | Zero | Medium | None | Best for <100mg |
Module 4: Work-up and Isolation (Thermal Control)
Even after successful chromatography, you can destroy your product on the rotary evaporator.
Q: Why did my clean product decompose in the flask?
A: Trace acids (even from the air or solvent) combined with heat (
The "Cold & Base" Protocol:
-
Quench: If the reaction mixture was acidic, wash with saturated
twice before drying. -
Drying Agent: Use
(Potassium Carbonate) instead of or .-
Reason:
is basic and will scavenge any stray protons.
-
-
Evaporation:
-
Set water bath to < 30°C .
-
Do not leave on high vacuum for extended periods (tertiary alcohols have higher vapor pressures than expected).
-
-
Storage: Store the purified oil/solid in a freezer (-20°C) under Argon. Add a few grains of activated basic alumina to the vial for long-term storage stability.
Module 5: Decision Matrix
Use this logic flow to determine your immediate next step.
Figure 2: Decision matrix for selecting the appropriate purification method based on scale.
References
- Reactivity of Benzylic Alcohols: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Silica Gel Acidity & Deactivation: University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Retrieved from [Link]
Purification strategies for 2-(2-Fluoro-4-methoxyphenyl)propan-2-ol from reaction mixtures
Welcome to the technical support center for the purification of 2-(2-fluoro-4-methoxyphenyl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for obtaining this tertiary alcohol in high purity from typical reaction mixtures.
Introduction to Purification Challenges
The synthesis of 2-(2-fluoro-4-methoxyphenyl)propan-2-ol, commonly achieved via a Grignard reaction between a methylmagnesium halide and 2-fluoro-4-methoxyacetophenone, often results in a crude mixture containing unreacted starting materials, byproducts, and reaction intermediates. The unique structural features of the target molecule—a polar tertiary alcohol, a fluorinated aromatic ring, and a methoxy group—necessitate a well-designed purification strategy to effectively remove these impurities. This guide will walk you through the most effective purification techniques, from initial workup to final polishing, and provide solutions to common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude reaction mixture?
A1: Following a Grignard synthesis, you can anticipate the presence of:
-
Unreacted 2-fluoro-4-methoxyacetophenone: The starting ketone.
-
Grignard reagent-derived impurities: Such as biphenyls from coupling reactions.[1]
-
Hydrolyzed Grignard reagent: Benzene may be formed if the Grignard reagent reacts with trace amounts of water.[1]
-
Magnesium salts: Formed during the reaction and workup.
-
Side-reaction products: Such as products from the enolization of the starting ketone.
Q2: My crude product is an oil, but I expect a solid. What should I do?
A2: The presence of impurities can often depress the melting point of a compound, causing it to appear as an oil or a low-melting solid. It is also possible that your compound is a low-melting solid at room temperature. The first step is to attempt a primary purification method like flash chromatography to remove the bulk of the impurities. Often, the purified fractions will yield a solid upon solvent removal.
Q3: I'm seeing a persistent impurity that co-elutes with my product during flash chromatography. What are my options?
A3: Co-elution is a common challenge. Consider the following:
-
Optimize your solvent system: A shallower gradient or a different solvent system with altered selectivity (e.g., switching from a hexane/ethyl acetate system to a dichloromethane/methanol system) can resolve closely eluting spots.
-
Consider an alternative stationary phase: If silica gel is not providing adequate separation, alumina or a bonded phase might offer different selectivity.
-
Employ a different purification technique: Crystallization is an excellent secondary purification method that relies on different principles than chromatography and can often remove stubborn impurities.
Q4: How can I be sure my purified product is free of residual solvents?
A4: After any purification step involving solvents, it is crucial to dry the product under high vacuum. To confirm the absence of residual solvents, Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method. You can also use Gas Chromatography-Mass Spectrometry (GC-MS) for this purpose.
Purification Strategies: A Troubleshooting Guide
This section provides detailed protocols and troubleshooting advice for the most effective purification strategies for 2-(2-fluoro-4-methoxyphenyl)propan-2-ol.
Strategy 1: Liquid-Liquid Extraction (Aqueous Workup)
This initial purification step is critical for removing inorganic salts and water-soluble impurities.
Experimental Protocol:
-
Quenching the Reaction: Carefully and slowly add the crude reaction mixture to a saturated aqueous solution of ammonium chloride (NH₄Cl) with vigorous stirring. This will quench any unreacted Grignard reagent.
-
Phase Separation: Transfer the mixture to a separatory funnel. The organic layer (typically diethyl ether or dichloromethane from the reaction) will contain your product, while the aqueous layer will contain magnesium salts.
-
Extraction: Extract the aqueous layer two to three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to recover any dissolved product.[2][3]
-
Washing: Combine the organic layers and wash sequentially with:
-
1 M HCl to remove any basic impurities.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Brine (saturated aqueous NaCl) to reduce the amount of dissolved water in the organic layer.
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]
Troubleshooting:
| Problem | Possible Cause | Solution |
| Emulsion Formation | The pH of the aqueous layer is close to the pKa of an impurity, or vigorous shaking. | Add a small amount of brine to the separatory funnel and swirl gently. If the emulsion persists, filter the entire mixture through a pad of Celite®. |
| Poor Phase Separation | The densities of the organic and aqueous layers are too similar. | Add more of the organic solvent or brine to increase the density difference. |
| Product Precipitation at the Interface | The product has limited solubility in the organic solvent at the concentration present. | Add more organic solvent to fully dissolve the product. |
Strategy 2: Flash Column Chromatography
Flash chromatography is a highly effective method for separating the target alcohol from less polar byproducts and more polar impurities.
Experimental Protocol:
-
Stationary Phase: Silica gel (230-400 mesh) is a good starting point.
-
Mobile Phase Selection (TLC Analysis):
-
Begin with a solvent system of hexane and ethyl acetate. Given the polarity of the tertiary alcohol, a good starting point for TLC analysis is 20-30% ethyl acetate in hexane.
-
For more polar impurities, a dichloromethane/methanol system may be more effective.[4]
-
Aim for an Rf value of 0.25-0.35 for your product on the TLC plate.
-
-
Column Packing: Pack the column with a slurry of silica gel in the initial, low-polarity mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. For less soluble samples, "dry loading" (adsorbing the sample onto a small amount of silica gel) is recommended.
-
Elution: Start with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (gradient elution). Collect fractions and monitor by TLC.
-
Fraction Analysis and Pooling: Combine the fractions containing the pure product and concentrate under reduced pressure.
Troubleshooting:
| Problem | Possible Cause | Solution |
| Poor Separation (Overlapping Spots) | Inappropriate solvent system. | Optimize the solvent system using TLC. Try a shallower gradient or a different solvent mixture (e.g., diethyl ether/hexane or dichloromethane/methanol). |
| Tailing Peaks | The compound is interacting too strongly with the acidic silica gel; column overload. | Add a small amount (0.1-1%) of triethylamine to the mobile phase to neutralize acidic sites on the silica. Reduce the amount of sample loaded onto the column. |
| Compound Stuck on the Column | The mobile phase is not polar enough. | Increase the polarity of the mobile phase. A switch to a dichloromethane/methanol system may be necessary for very polar compounds. |
| Cracked Column Bed | Improper packing or running the column dry. | Ensure the column is packed uniformly and never let the solvent level drop below the top of the silica bed. |
Strategy 3: Crystallization
Crystallization is an excellent final purification step to obtain a highly pure, crystalline product.[5][6][7]
Experimental Protocol:
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6]
-
Good single-solvent candidates for a moderately polar compound like this include isopropanol, ethanol, or mixtures of a good solvent (e.g., ethyl acetate, acetone) and an anti-solvent (e.g., hexane, heptane).
-
-
Dissolution: In an Erlenmeyer flask, dissolve the impure solid in the minimum amount of hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.
-
Crystal Formation: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Further Cooling: Once crystals have started to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of the cold crystallization solvent.
-
Drying: Dry the crystals under high vacuum.
Troubleshooting:
| Problem | Possible Cause | Solution |
| No Crystals Form | The solution is not saturated; the compound may be an oil. | Boil off some of the solvent to increase the concentration. If it remains an oil, try a different solvent system or return to chromatography. |
| Oiling Out | The compound is precipitating as a liquid instead of a solid. This happens when the boiling point of the solvent is higher than the melting point of the solute. | Add a small amount of the good solvent to redissolve the oil, then cool more slowly. Alternatively, use a solvent with a lower boiling point. |
| Poor Recovery | The compound is too soluble in the chosen solvent, even at low temperatures. | Use a less polar solvent or a solvent mixture with a higher proportion of the anti-solvent. |
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for purifying 2-(2-fluoro-4-methoxyphenyl)propan-2-ol.
Sources
Technical Support Center: Preventing Defluorination During High-Temperature Processing
Welcome to the Technical Support Center for managing the stability of organofluorine compounds during high-temperature processing. This guide is designed for researchers, scientists, and drug development professionals who encounter the challenge of unintended defluorination in their experiments. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making fluorinated compounds exceptionally stable.[1][2][3] This stability is crucial for the enhanced metabolic resistance, bioavailability, and binding affinity of many pharmaceuticals.[4][5][6] However, under high-temperature conditions, this robust bond can be compromised, leading to compound degradation, loss of efficacy, and the formation of potentially toxic byproducts.[7]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, mitigate, and prevent unwanted defluorination.
Troubleshooting Guide: Common Defluorination Issues
This section addresses specific problems you may encounter during your experiments, providing likely causes and actionable solutions in a direct question-and-answer format.
Question 1: My analysis shows significant fluorine loss after heating my compound. What are the most probable causes?
Unintended defluorination at high temperatures is rarely due to a single cause. It's often a combination of thermal energy input and the chemical environment. The primary mechanisms are:
-
Thermal Decomposition: Sufficient thermal energy can directly initiate the cleavage of C-F bonds.[8][9] While the bond dissociation energy is high (approx. 115 kcal/mol for a C(sp³)-F bond), this pathway becomes relevant at elevated temperatures, with specific decomposition ranges being highly dependent on the molecule's overall structure.[3][10] The process often involves radical mechanisms, where initial C-C or other weaker bond cleavages can lead to secondary reactions that break C-F bonds.[11]
-
Nucleophile or Base-Mediated Defluorination: The presence of nucleophiles (e.g., hydroxide ions, amines) or bases is a common cause of defluorination, even at temperatures below the threshold for direct thermal cleavage.[12] This can occur via several pathways:
-
Elimination (E2-type): If your compound has an acidic proton on a carbon adjacent (β-position) to the fluorine-bearing carbon, a base can abstract this proton, leading to the elimination of hydrogen fluoride (HF).[7] This is particularly common in β-fluoro carbonyl compounds.[7]
-
Nucleophilic Substitution (SNAr or SN2): In electron-deficient aromatic systems, nucleophilic aromatic substitution can replace fluorine.[13] In aliphatic systems, while less common for polyfluorinated compounds, SN2 displacement can occur, especially with monofluorinated alkyl groups.[7] Hydrothermal alkaline treatment (HALT) leverages high concentrations of hydroxide ions at high temperatures to intentionally cause defluorination through nucleophilic substitution.[14][15]
-
-
Reductive Defluorination: The presence of reducing agents, certain metal catalysts (like Palladium or Rhodium), or photochemically generated hydrated electrons can facilitate the reductive cleavage of C-F bonds.[16][17][18] This is a key strategy in the remediation of per- and polyfluoroalkyl substances (PFAS) but can be an unwanted side reaction in synthesis.[19]
-
Lewis Acid-Promoted Cleavage: Lewis acids can coordinate to the fluorine atom, polarizing and weakening the C-F bond, which makes it more susceptible to cleavage.[20]
Question 2: How can I adjust my experimental setup to minimize or prevent defluorination?
Preventing defluorination requires a multi-faceted approach focused on controlling the reaction environment.
| Strategy | Actionable Steps & Explanation |
| 1. Optimize Thermal Conditions | Lower the Temperature: The most straightforward approach. Determine the minimum temperature required for your desired transformation to proceed at an acceptable rate. Uniform Heating: Use oil baths, heating mantles with stirrers, or reaction calorimeters to avoid localized "hot spots" that can initiate thermal decomposition. |
| 2. Control the Chemical Environment | Ensure Anhydrous Conditions: Moisture can act as a nucleophile or generate hydroxide under basic conditions. Oven-dry all glassware and use anhydrous solvents.[12] Run Under Inert Atmosphere: Conduct reactions under nitrogen or argon to prevent oxidative pathways that can lead to unstable intermediates and subsequent defluorination.[21] Avoid Strong Bases: If possible, use non-basic conditions. If a base is required, opt for non-nucleophilic, sterically hindered bases.[12] |
| 3. Utilize Additives | Fluoride Scavengers/Traps: In cases where HF elimination is a concern, a "fluoride trap" can be beneficial. For instance, highly Lewis acidic silyl cations have been shown to act as powerful fluoride traps, effectively sequestering F⁻ ions and driving reactions.[20] Radical Scavengers: If you suspect a radical-mediated decomposition pathway, the addition of a radical scavenger (e.g., TEMPO, BHT) might suppress defluorination, provided it doesn't interfere with your primary reaction.[22] |
| 4. Re-evaluate Reagent & Catalyst Choice | Select Milder Reagents: When performing fluorination reactions, older, aggressive reagents often require harsh conditions.[23] Newer generations of fluorinating agents (e.g., PyFluor, AlkylFluor) are designed to operate under milder conditions with fewer side reactions.[12] Catalyst Selection: For catalyzed reactions, screen catalysts to find one with high selectivity for the desired reaction over C-F bond activation. In some cases, proton donors on a catalyst surface can intentionally activate C-F bonds, a mechanism to be aware of and potentially avoid.[24] |
Question 3: Is my compound's molecular structure making it more vulnerable to defluorination?
Yes, absolutely. The stability of a C-F bond is highly dependent on its local electronic and structural environment.[16]
-
Neighboring Functional Groups: The presence of electron-withdrawing groups can sometimes stabilize C-F bonds, but certain functionalities create vulnerabilities. As mentioned, a carbonyl group beta to a fluorine atom with an alpha-proton is a classic structural motif for instability via HF elimination.[7]
-
Degree of Fluorination: The presence of multiple fluorine atoms on the same carbon (gem-difluoro or trifluoromethyl groups) generally increases the strength and stability of the C-F bonds and reduces susceptibility to SN2 reactions compared to monofluorinated counterparts.[3][7]
-
Chain Length & Position: For long-chain compounds like PFAS, reactivity can depend on the length of the fluoroalkyl chain and the position of the C-F bond relative to a functional head group.[9][16]
-
Aromatic vs. Aliphatic: The reactivity of C-F bonds on an aromatic ring is different from that in an aliphatic chain. Aromatic C-F bonds are generally stable but can be activated towards nucleophilic substitution if the ring is sufficiently electron-deficient.[13]
Question 4: What are the best analytical techniques to confirm and quantify defluorination?
A combination of methods is often necessary for a complete picture.
-
19F NMR Spectroscopy: This is arguably the most powerful technique. It allows you to identify and quantify all fluorine-containing species in your reaction mixture—the starting material, fluorinated intermediates, and any defluorinated byproducts that still contain fluorine.[25] It provides a direct view of the fate of fluorine in your system.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The workhorse for separating and identifying the parent compound and its various degradation products (both fluorinated and non-fluorinated).[26] High-resolution MS can help elucidate the structures of unknown byproducts.
-
Ion-Selective Electrode (ISE): This potentiometric method is the standard for quantifying the amount of free fluoride ion (F⁻) released into a solution.[27] It provides a direct measure of the extent of C-F bond cleavage.
-
Gas Chromatography (GC): Useful for detecting volatile degradation products.[28] It can also be used to measure fluoride after a derivatization step that converts F⁻ into a volatile species like trimethylfluorosilane.[27]
-
Combustion Ion Chromatography (CIC): This technique measures the Total Organic Fluorine (TOF) in a sample.[15][26] By comparing the TOF before and after the experiment with the amount of inorganic fluoride (measured by ISE), you can perform a fluorine mass balance to ensure all species are accounted for.[15]
Frequently Asked Questions (FAQs)
What makes the C-F bond so stable in the first place?
The stability of the carbon-fluorine bond stems from a combination of factors:
-
High Bond Dissociation Energy (BDE): It has one of the highest BDEs in organic chemistry, requiring a significant amount of energy to break homolytically.[2][3]
-
High Electronegativity of Fluorine: Fluorine is the most electronegative element, leading to a highly polarized C-F bond with significant ionic character. This polarity results in a strong electrostatic attraction that contributes to the overall bond strength.[1][3]
-
Short Bond Length: The C-F bond is relatively short (around 1.4 Å), which also contributes to its strength.[2]
Is there a universal "safe" temperature for processing all fluorinated compounds?
No. There is no single temperature that can be considered safe for all organofluorine compounds. The thermal stability is highly specific to the individual molecule's structure, the presence of other functional groups, and the chemical matrix it is in.[10] For example, the thermal decomposition of the fluoropolymer PTFE doesn't become rapid until about 450°C, whereas some complex pharmaceutical intermediates may show defluorination at much lower temperatures, especially in the presence of other reagents.[10]
Can defluorination ever be a desirable process?
Yes. While this guide focuses on preventing unwanted defluorination, the intentional cleavage of C-F bonds is a critical field of research.
-
Environmental Remediation: Technologies are being developed to intentionally break down persistent "forever chemicals" like PFAS into harmless components like fluoride ions.[19][29]
-
Synthetic Chemistry: Defluorinative functionalization is an emerging strategy where a C-F bond is selectively cleaved and replaced with another functional group, using readily available fluorinated compounds as building blocks for more complex molecules.[13]
Data & Visualizations
Comparative Bond Strengths
The following table highlights the exceptional strength of the C-F bond compared to other carbon-halogen bonds, providing a clear rationale for its thermal stability.
| Bond (in CH₃-X) | Bond Dissociation Energy (kcal/mol) |
| C-F | 115 |
| C-H | 104.9 |
| C-Cl | 83.7 |
| C-Br | 72.1 |
| Data sourced from reference[3]. |
Diagrams of Mechanisms and Workflows
Caption: Key pathways leading to defluorination during high-temperature processing.
Caption: A decision workflow for troubleshooting unexpected defluorination.
Experimental Protocols
Protocol: Quantification of Free Fluoride using an Ion-Selective Electrode (ISE)
This protocol outlines the standard procedure for measuring the concentration of free fluoride ions (F⁻) in an aqueous sample, which is a direct indicator of the extent of defluorination.
Materials:
-
Fluoride Ion-Selective Electrode (ISE) and reference electrode
-
pH/ion meter
-
Fluoride standard solutions (e.g., 0.1 M, 10 ppm, 1 ppm, 0.1 ppm NaF)
-
Total Ionic Strength Adjustment Buffer (TISAB)
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
-
Your aqueous sample containing the reaction mixture
Procedure:
-
Instrument Setup: Connect the fluoride ISE and reference electrode to the pH/ion meter. Set the meter to measure in millivolts (mV) or concentration mode.
-
Calibration Curve Preparation:
-
Prepare a series of at least four fluoride standards by serial dilution of a stock solution. The concentration range should bracket the expected fluoride concentration in your samples.
-
For each standard, pipette a known volume (e.g., 25 mL) into a beaker. Add an equal volume of TISAB solution (1:1 ratio). TISAB is critical as it adjusts the pH to an optimal range (5.0-5.5) and de-complexes any fluoride bound to interfering ions like Al³⁺ or Fe³⁺.
-
-
Calibration:
-
Place the beaker with the most dilute standard on the magnetic stirrer and add a stir bar. Stir at a constant, slow speed.
-
Immerse the electrodes in the solution. Wait for the mV reading to stabilize.
-
Record the mV reading for the corresponding concentration.
-
Repeat this process for all standards, moving from lowest to highest concentration.
-
Plot the mV readings (y-axis) against the logarithm of the fluoride concentration (x-axis). The result should be a linear curve with a slope of approximately -59 mV per decade of concentration change. Most modern meters will generate this curve automatically.
-
-
Sample Measurement:
-
Prepare your unknown sample by mixing it 1:1 with TISAB solution, just as you did for the standards.
-
Immerse the electrodes in your prepared sample, stir at the same constant speed, and wait for the reading to stabilize.
-
Record the stable mV reading.
-
-
Concentration Determination:
-
Using the calibration curve, determine the fluoride concentration of your unknown sample based on its mV reading.
-
Remember to account for the dilution factor from adding the TISAB buffer (typically a factor of 2).
-
References
- Insight into the defluorination ability of per- and polyfluoroalkyl substances based on machine learning and quantum chemical computations - PubMed. (2021-10-16). Sci Total Environ.
- (PDF) Defluorination of Per- and Polyfluoroalkyl Substances (PFASs) with Hydrated Electrons: Structural Dependence and Implications to PFAS Remediation and Management - ResearchGate.
- New roadmap advances catalytic solutions to destroy 'forever chemicals' | ScienceDaily. (2025-05-07). ScienceDaily.
- Organofluorine Compounds in the Environment - Analysis, Sources and - Bibliothèque et Archives Canada. Bibliothèque et Archives Canada.
- Catalytic C-F activation and hydrodefluorination of fluoroalkyl groups - PubMed. Angew Chem Int Ed Engl.
- Technical Support Center: Synthesis of Organofluorine Compounds - Benchchem. Benchchem.
- Breaking C-F bonds in drugs - Hypha Discovery Blogs. Hypha Discovery.
- Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs)
- Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B) | ACS Omega - ACS Publications. (2024-06-24).
- Breaking the Carbon–Fluorine Stronghold: Reductive Defluorination of PFASs | Request PDF - ResearchGate.
- Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids | Environmental Science & Technology - ACS Publications. (2023-05-17).
- Carbon-Fluorine Bond - Fluoropolymers / Alfa Chemistry. Alfa Chemistry.
- Structure-Specific Aerobic Defluorination of Short-Chain Fluorinated Carboxylic Acids by Activ
- ANALYTICAL METHODS.
- "preventing over-fluorination in the synthesis of 9-fluorononanol" - Benchchem. Benchchem.
- Organofluorine chemistry - Wikipedia. Wikipedia.
- Influence of Chemical Structures on Reduction Rates and Defluorination of Fluoroarenes during Catalytic Reduction using a Rhodium-Based Catalyst | Request PDF - ResearchGate.
- Catalytic hydrothermal destruction of PFAS: kinetics and reaction mechanisms. American Chemical Society.
- Recent developments in methods for analysis of perfluorin
- Closing PFAS Analytical Gaps: Inter-Method Evaluation of Total Organofluorine Techniques for AFFF-Impacted Water - ResearchGate. (2024-09-02).
- Promoting C–F bond activation via proton donor for CF4 decomposition | PNAS. (2023-12-22). PNAS.
- A Synergistic Platform for Defluorination of Perfluoroalkyl Acids (PFAAs) Through Catalytic Reduction Followed by Microbial Oxid - DTIC. (2022-02-05). DTIC.
- Hydrothermal Destruction and Defluorination of Trifluoroacetic Acid (TFA) - ChemRxiv. ChemRxiv.
- GMP Fluorination Challenges Limit Use in API Synthesis - Pharmaceutical Technology. Pharmaceutical Technology.
- Thermolysis of ¯uoropolymers as a potential source of halogenated organic acids in the environment - CSWAB. CSWAB.
- Application of Gas Chromatography to Determination of Total Organic Fluorine after Defluorination of Perfluorooctanoic Acid as a Model Compound | Request PDF - ResearchGate.
- Schematic presentation of defluorination of fluoroquinolones - ResearchGate.
- Mechanism of defluorination of enflurane.
- An In-depth Technical Guide to the Stability of the Carbon-Fluorine Bond in Aliph
- Hydrodefluorination of Perfluorooctanoic Acid in the H2-Based Membrane Catalyst-Film Reactor with Platinum Group Metal Nanoparticles: Pathways and Optimal Conditions. | Semantic Scholar. Semantic Scholar.
- Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. (2025-12-17). Inhance Technologies.
- Hydrothermal Destruction and Defluorination of Trifluoroacetic Acid (TFA) - ResearchGate. (2023-11-17).
- Degradation and Defluorination of Ultra Short-, Short-, and Long-Chain PFASs in High Total Dissolved Solids Solutions by Hydrothermal Alkaline Treatment Closing the Fluorine Mass Balance - ACS Publications. (2024-09-25).
- Factors Affecting the Thermal Stability' of Polytetrafluoroethylene 1. nist.gov.
- Rapid, reductive defluorination of per- and polyfluoroalkyl substances (PFAS) by MXene nanomaterials catalyzed by hydrogen peroxide - Morressier. (2022-03-24). Morressier.
- Preconcentration and decomposition of perfluorinated carboxylic acids on an activated charcoal cartridge with sodium biphenyl reagent and its determination at microg L(-1) level on the basis of flow injection-fluorimetric detection of fluoride ion. | Semantic Scholar. Semantic Scholar.
- Synthetic Advantages of Defluorinative C–F Bond Functionaliz
- The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. (2019-06-20).
- Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach - The Innovation.
- Thermal stability and bond dissociation energy of fluorinated polymers: A critical evalu
- Scavengers prevent lung injury but do not improve the survival during sepsis in r
Sources
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Removing metal catalyst residues from 2-(2-Fluoro-4-methoxyphenyl)propan-2-ol
Efficient Removal of Metal Catalyst Residues from 2-(2-Fluoro-4-methoxyphenyl)propan-2-ol
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, chemists, and process development professionals encountering challenges with metal catalyst removal during the synthesis of 2-(2-Fluoro-4-methoxyphenyl)propan-2-ol. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying principles to empower you to solve even the most challenging purification problems.
Introduction: The Criticality of Metal Impurity Removal
In pharmaceutical synthesis, the removal of residual metal catalysts is not merely a matter of purity, but a critical issue of safety, stability, and regulatory compliance.[1] Metal impurities, even at trace levels, can potentially catalyze undesired side reactions in the final active pharmaceutical ingredient (API), impacting its stability and shelf-life.[2][3] Regulatory bodies such as the European Medicines Agency (EMA) and the International Conference on Harmonisation (ICH) have established stringent limits for elemental impurities in drug products, making efficient removal a non-negotiable step in process development.[4][5]
This guide will address the two most probable sources of metal contamination in the synthesis of 2-(2-Fluoro-4-methoxyphenyl)propan-2-ol: Palladium (Pd) , from cross-coupling reactions used to form the biaryl scaffold, and Magnesium (Mg) , from Grignard reactions used to construct the tertiary alcohol.
Frequently Asked Questions (FAQs) & Troubleshooting
Part 1: Identifying the Source of Contamination
Q1: What are the likely metal catalyst residues I should be concerned about when synthesizing 2-(2-Fluoro-4-methoxyphenyl)propan-2-ol?
A1: The identity of the residual metal is entirely dependent on your synthetic route.
-
Palladium (Pd): If your synthesis involves a cross-coupling reaction (e.g., Suzuki, Heck, Buchwald-Hartwig) to create the 2-fluoro-biphenyl core, you will need to remove residual palladium.[6] Palladium is one of the most common and versatile transition metals used for such transformations in the pharmaceutical industry.[7][8]
-
Magnesium (Mg): If you are forming the tertiary alcohol by adding a methyl Grignard reagent (CH₃MgX) to a 2-(2-fluoro-4-methoxyphenyl) ketone precursor, your primary metal impurity will be magnesium salts.[9][10][11] These can form persistent emulsions or finely suspended solids that are difficult to remove with a simple aqueous workup.
Part 2: Troubleshooting Palladium (Pd) Residue Removal
Q2: My initial aqueous workup and crystallization attempt did not sufficiently lower the palladium levels. What is the next logical step?
A2: This is a common challenge, as residual palladium can exist in multiple forms (e.g., Pd(0), Pd(II), colloidal nanoparticles) that are not easily removed by simple phase separation.[12] Your next step should be to employ a more targeted removal technique, such as treatment with a metal scavenger or activated carbon. The choice depends on factors like the cost of goods, scale, and potential for product loss.
Q3: What are "metal scavengers" and how do I choose the right one for palladium?
A3: Metal scavengers are solid-supported materials, typically functionalized silica or polymer resins, that selectively bind to metal species, allowing them to be removed by simple filtration.[6][13] This process, known as chemisorption, is highly efficient.[6]
For palladium, scavengers functionalized with sulfur-containing ligands (e.g., thiols, thioureas) are exceptionally effective due to the high affinity between sulfur and palladium.[6]
Workflow for Selecting a Palladium Removal Strategy
Caption: Decision workflow for palladium remediation.
Q4: I am seeing significant product loss after treating my reaction mixture with activated carbon. What is happening and how can I fix it?
A4: This is a known drawback of using activated carbon.[14] While inexpensive, it is a non-selective adsorbent. Your product, 2-(2-Fluoro-4-methoxyphenyl)propan-2-ol, with its aromatic rings and polar alcohol group, can adsorb onto the carbon surface alongside the palladium catalyst.
Troubleshooting Steps:
-
Reduce the Amount: Use a smaller quantity of activated carbon. Perform a small-scale experiment to find the minimum amount needed to meet your target palladium level.
-
Screen Carbon Types: Different grades of activated carbon have different surface areas and pore structures. Screening various types may reveal one with a lower affinity for your product.[14]
-
Switch to a Scavenger: If product loss remains high, switching to a more selective metal scavenger is the most robust solution.[12] Thiol-functionalized scavengers will have a much higher affinity for palladium than for your tertiary alcohol product.[6]
Part 3: Troubleshooting Magnesium (Mg) Residue Removal
Q5: I've quenched my Grignard reaction and performed an aqueous workup, but I'm left with a persistent emulsion and high magnesium content in my product. Why?
A5: This issue often arises from the formation of magnesium alkoxide salts after the Grignard reagent adds to the ketone. These salts can be gelatinous and difficult to separate from the organic layer. A simple water or brine wash is often insufficient to break them down completely.
Q6: What is a more effective workup procedure for removing magnesium salts?
A6: The key is to use an aqueous solution that can effectively protonate the alkoxide and chelate or solubilize the magnesium salts.
-
Ammonium Chloride (NH₄Cl) Quench: A saturated aqueous solution of NH₄Cl is a standard and highly effective method. It is a weak acid, sufficient to protonate the alkoxide to form your desired tertiary alcohol, while the chloride ions help keep the magnesium salts (MgCl₂) soluble in the aqueous phase.
-
Chelating Agents (EDTA): For particularly stubborn cases, washing the organic layer with a dilute aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be very effective.[15] EDTA forms a stable, water-soluble complex with Mg²⁺ ions, effectively pulling them out of the organic phase.[16]
Q7: Is it possible to remove magnesium salts without an aqueous workup, for instance, if my product is water-sensitive?
A7: Yes, non-aqueous methods are possible, though they may be less efficient for large-scale operations.
-
Filtration through Celite®: After quenching the reaction with a non-protic reagent (if necessary), you can dilute the reaction mixture with an anhydrous, non-polar solvent (like heptane or toluene) to precipitate the magnesium salts. The resulting slurry can then be filtered through a pad of Celite® or another filter aid.[17]
-
Precipitation with Dioxane: Adding 1,4-dioxane to the reaction mixture (typically in an aprotic solvent like THF or ether) can precipitate magnesium halides as a polymeric complex (MgX₂·dioxane), which can then be removed by filtration.[17]
Experimental Protocols & Data
Protocol 1: Small-Scale Screening of Palladium Scavengers
This protocol allows for the rapid and efficient selection of the best scavenger for your specific process.
-
Prepare Stock Solution: Dissolve a sample of your crude 2-(2-Fluoro-4-methoxyphenyl)propan-2-ol in a suitable solvent (e.g., Toluene, Ethyl Acetate) to a known concentration.
-
Aliquot: In separate vials, place 1 mL of the stock solution.
-
Add Scavengers: To each vial, add a different metal scavenger (e.g., SiliaMetS® Thiol, MP-TMT). Use a consistent weight of scavenger for each, typically 5-10 equivalents relative to the initial palladium concentration.[18]
-
Agitate: Stir or shake the vials at room temperature for a set period (e.g., 2-16 hours).
-
Sample and Analyze: Filter each sample and analyze the filtrate for residual palladium content using ICP-MS or ICP-OES.[19] Also, analyze the concentration of your product to check for non-specific binding.
Table 1: Example Scavenger Screening Data
| Scavenger Type | Scavenger Loading (mg) | Initial Pd (ppm) | Final Pd (ppm) | Pd Removal (%) | Product Recovery (%) |
| Control (No Scavenger) | 0 | 150 | 148 | 1.3% | 100% |
| Activated Carbon | 50 | 150 | 22 | 85.3% | 88% |
| Silica-Thiol (Si-Thiol) | 50 | 150 | < 1 | > 99.3% | 99% |
| Polystyrene-TMT (MP-TMT) | 50 | 150 | 3 | 98.0% | 98% |
Data is illustrative and will vary based on specific reaction conditions.
Protocol 2: Optimized Grignard Workup with EDTA Wash
This protocol is designed for efficient removal of residual magnesium salts.
-
Initial Quench: Cool the reaction vessel in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to the reaction mixture with vigorous stirring.
-
Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate and remove the aqueous layer.
-
EDTA Wash: Add a 0.5 M solution of ethylenediaminetetraacetic acid disodium salt (EDTA) at pH 8-9 to the separatory funnel. Shake vigorously for 2-3 minutes. Allow the layers to separate and discard the aqueous layer.[15]
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Mechanism of Metal Scavenging
Caption: Visual representation of the metal scavenging process.
Analytical Quantification of Residual Metals
Q8: How can I accurately measure the concentration of residual metals in my final product?
A8: For precise and reliable quantification of trace metal impurities, Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) are the industry-standard techniques.[19][20][21] These methods offer extremely low detection limits, often in the parts-per-billion (ppb) range, and are required for final lot release of APIs.[7]
For in-process control and rapid screening (as in Protocol 1), faster methods like catalysis-based fluorometric assays for palladium can also be employed, though they must be validated against a standard technique like ICP-MS.[8][20][21]
References
-
Marguí, E., et al. (2009). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. Journal of Analytical Atomic Spectrometry. Retrieved from [Link]
-
Various Authors. (2015). How can i remove palladium Pd catalyst easily? ResearchGate. Retrieved from [Link]
-
Koide, K. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. New Trends in Cross-Coupling: Theory and Applications. The Royal Society of Chemistry. Retrieved from [Link]
-
Leitch, J. A., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]
-
Bu, X., Koide, K., et al. (2013). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. Organic Process Research & Development. Retrieved from [Link]
- Inoue, K., & Komatsu, M. (2005). Method of removing palladium. Google Patents.
-
SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Retrieved from [Link]
-
Kingston, S., et al. (2020). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Yang, H., et al. (2002). Removal of Palladium(II) from Aqueous and Organic Solutions by Polystyrene-bound Trimercaptotriazine. Organic Process Research & Development. Retrieved from [Link]
-
Various Authors. (2017). Removal of metallic catalyst residues from medical polymers? ResearchGate. Retrieved from [Link]
-
Biotage. (n.d.). Metal Scavenger Guide. Sopachem. Retrieved from [Link]
-
European Medicines Agency (EMA). (2008). Guideline on the specification limits for residues of metal catalysts. Retrieved from [Link]
-
ACD/Labs. (2024). Sustainable Catalysis. Retrieved from [Link]
- Abu-Baker, S., et al. (2014). Pharmaceutical formulations of chelating agents as a metal removal treatment system. Google Patents.
-
Various Authors. (2022). Is there another way to get rid of the remnants of the copper catalyst? ResearchGate. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Chelation therapy. Wikipedia. Retrieved from [Link]
-
Secrets of Science. (n.d.). Analysis of residual catalysts in pharmaceuticals. Retrieved from [Link]
-
Various Authors. (2023). How do I get rid off magnesium salts after Grignard carbonyl addition under inert conditions? Reddit. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
NurdRage. (2018). Using the Grignard Reaction to Make Tertiary alcohols. YouTube. Retrieved from [Link]
-
Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. Retrieved from [Link]
-
Sharma, G., et al. (2021). Role of Catalysis and Catalytic Agents in Drug Stability. ResearchGate. Retrieved from [Link]
-
Wang, Q., et al. (2015). Transition metal-induced degradation of a pharmaceutical compound in reversed-phase liquid chromatographic analysis. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
Sources
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- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. pubs.acs.org [pubs.acs.org]
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- 21. researchgate.net [researchgate.net]
Validation & Comparative
Spectroscopic Discrimination of Fluorinated Phenyl-Alcohols: An FTIR Comparison Guide
Subject: 2-(2-Fluoro-4-methoxyphenyl)propan-2-ol CAS Context: Analogous to Grignard addition products of 2'-Fluoro-4'-methoxyacetophenone. Methodology: Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR).
Executive Summary
This guide provides a technical framework for the identification of 2-(2-Fluoro-4-methoxyphenyl)propan-2-ol (hereafter referred to as Target Alcohol ) using FTIR.
In drug development workflows, this molecule is typically synthesized via the nucleophilic addition of a methyl group (e.g., Grignard reaction) to 2'-Fluoro-4'-methoxyacetophenone (hereafter Precursor Ketone ). Therefore, the critical "performance" metric for this spectroscopic method is its ability to differentiate the Target Alcohol from unreacted Precursor Ketone and confirm the integrity of the fluorine substitution.
Key Differentiator: The spectroscopic "fingerprint" relies on the complete extinction of the conjugated carbonyl band (~1680 cm⁻¹) and the emergence of a tertiary alcohol C–O stretch (~1150–1160 cm⁻¹) distinct from the methoxy ether linkage.
Molecular Context & Structural Logic
To interpret the spectrum accurately, we must deconstruct the molecule into its vibrating functional groups. The transition from Precursor to Target involves a change in hybridization at the benzylic carbon from sp² to sp³.
Structural Transformation Diagram
Figure 1: Structural evolution highlighting the functional group interchanges detectable by FTIR.
Experimental Protocol: ATR-FTIR
This protocol uses Attenuated Total Reflectance (ATR) , which is superior to KBr pellets for this application due to the hygroscopic nature of tertiary alcohols, which can result in false O-H broadening in KBr.
Equipment & Settings
-
Instrument: FTIR Spectrometer (e.g., Bruker, PerkinElmer, Thermo).
-
Accessory: Diamond or ZnSe ATR Crystal (Single bounce).
-
Resolution: 4 cm⁻¹.
-
Scans: 16 (Screening) or 32 (High Quality).
-
Range: 4000–600 cm⁻¹.
Step-by-Step Workflow
-
Background: Clean crystal with isopropanol. Collect air background.
-
Sample Loading:
-
Solid: Place ~5 mg of powder on the crystal. Apply high pressure using the anvil to ensure contact.
-
Oil: If the product is an oil (common for crude tertiary alcohols), apply a thin film covering the crystal active area.
-
-
Acquisition: Collect sample spectrum.
-
Correction: Apply "ATR Correction" (if comparing to transmission library data) to adjust for penetration depth dependence.
Comparative Analysis: Target vs. Precursor
The following table contrasts the Target Alcohol against its most likely contaminant, the Precursor Ketone.
| Functional Group | Vibration Mode | Precursor Ketone (Unreacted) | Target Alcohol (Product) | Differentiation Status |
| Hydroxyl (-OH) | O-H Stretch | Absent | 3350–3450 cm⁻¹ (Broad) | Primary Indicator |
| Carbonyl (C=O) | C=O[1][2] Stretch | 1675–1685 cm⁻¹ (Strong) | Absent | Primary Indicator |
| Alcohol (C-O) | C-O Stretch (3°) | Absent | 1150–1170 cm⁻¹ | Secondary Indicator |
| Methoxy (Ar-O-C) | C-O Asym. Stretch | ~1250 cm⁻¹ | ~1250 cm⁻¹ | Overlapping (Non-diagnostic) |
| Aryl Fluoride | C-F Stretch | 1200–1270 cm⁻¹ | 1200–1270 cm⁻¹ | Confirms Backbone Integrity |
| Aromatic Ring | C=C Ring Stretch | 1580–1600 cm⁻¹ | 1580–1600 cm⁻¹ | Reference Peak |
Data Interpretation Notes
-
The "Clean" Region (1700 cm⁻¹): The most critical check for reaction completion is the baseline at 1680 cm⁻¹. Any sharp peak here indicates residual starting material.
-
The "Fingerprint" Region (1000–1300 cm⁻¹): This region is crowded due to C-F and Methoxy C-O stretches. The appearance of the tertiary alcohol C-O band at ~1150 cm⁻¹ is the specific marker for the propan-2-ol moiety.
Detailed Peak Assignment & Mechanism
A. The Hydroxyl Band (3300–3500 cm⁻¹)
In the Target Alcohol, the O-H stretch appears as a broad band centered around 3400 cm⁻¹.
-
Mechanism:[3] Intermolecular hydrogen bonding.
-
Specificity: If the sample is dry, this band confirms the formation of the alcohol. Sharp spikes >3600 cm⁻¹ indicate "free" (non-hydrogen bonded) hydroxyls, often seen in dilute solutions but rarely in neat ATR.
B. The Aryl Fluoride & Methoxy Overlap (1200–1300 cm⁻¹)
This is the most complex region for this specific molecule.
-
C-F Stretch: Ortho-fluorine substitution on benzene typically exhibits strong absorption between 1200–1270 cm⁻¹ [1].
-
Methoxy C-O: Aryl alkyl ethers (the methoxy group) show a strong asymmetric stretch at ~1250 cm⁻¹ [2].
-
Result: You will likely see a very broad, intense, or split envelope in this region. Do not use this region to determine purity ; use it only to confirm the presence of the fluorinated aromatic core.
C. The Tertiary Alcohol C-O (1150–1200 cm⁻¹)
Tertiary alcohols (R₃C-OH) have a characteristic C-O stretching vibration that is lower in frequency than the aryl ether but higher than primary alcohols.
-
Target Peak: Look for a new, distinct band emerging around 1150–1160 cm⁻¹ [3]. This confirms the specific propan-2-ol structure.
QC Decision Matrix
Use this logic flow to validate your sample during synthesis or quality control.
Figure 2: Quality Control Decision Tree for spectral validation.
References
-
NIST Chemistry WebBook. Infrared Spectrum of Fluorobenzene. National Institute of Standards and Technology.[4] [Link]
-
LibreTexts Chemistry. Infrared Spectroscopy Absorption Table - Ethers. [Link]
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). pp. 10815-10837. John Wiley & Sons Ltd. (Standard reference for tertiary alcohol C-O shifts).
-
PubChem. 2'-Fluoro-4'-methoxyacetophenone (Precursor Data). National Library of Medicine. [Link]
Sources
Comparative Reactivity Profile: 2-Fluoro vs. 2-Chloro Phenylpropanol Derivatives
Executive Summary
In medicinal chemistry, the strategic substitution of hydrogen with halogen atoms at the ortho position of phenylpropanol scaffolds is a critical tactic for modulating metabolic stability, lipophilicity, and receptor binding. This guide compares 2-fluoro (2-F) and 2-chloro (2-Cl) phenylpropanol derivatives.
While both halogens are electron-withdrawing, their synthetic behaviors diverge significantly due to steric and bond-energy differences. 2-Fluoro derivatives behave as "metabolic blocks" with minimal steric perturbation, closely mimicking the parent hydrogen. 2-Chloro derivatives introduce significant steric bulk and lipophilicity, and uniquely serve as handles for palladium-catalyzed cross-coupling reactions—a reactivity pathway generally inaccessible to the fluoro-analog under standard conditions.
Part 1: Physicochemical & Electronic Parameters
The distinct reactivity profiles of these derivatives stem from fundamental atomic properties. The ortho position places the halogen in close proximity to the alkyl side chain, maximizing steric interactions.
Table 1: Comparative Atomic Properties
| Parameter | 2-Fluoro (2-F) | 2-Chloro (2-Cl) | Impact on Reactivity |
| Van der Waals Radius | 1.47 Å | 1.75 Å | Sterics: F is a bioisostere for H or O. Cl is sterically similar to a Methyl group (-CH₃), causing significant ortho-clash. |
| Electronegativity (Pauling) | 3.98 | 3.16 | Electronics: F induces stronger inductive withdrawal (-I), increasing the acidity of nearby protons (e.g., benzylic or hydroxyl).[1] |
| C-X Bond Energy | ~105 kcal/mol | ~79 kcal/mol | Stability: C-F is inert to oxidative addition. C-Cl is a viable leaving group for metal-catalyzed coupling. |
| Lipophilicity ( | +0.14 | +0.71 | ADME: Cl significantly increases logP, enhancing membrane permeability but potentially lowering solubility. |
Part 2: Synthetic Reactivity Analysis
Oxidation of the Alcohol
When converting the alcohol (e.g., 1-(2-halophenyl)propan-2-ol) to a ketone, the ortho-substituent influences the rate via electronic and steric effects.
-
2-Fluoro: The strong inductive effect (-I) withdraws electron density from the carbinol carbon, potentially destabilizing the development of positive charge in hydride-transfer mechanisms (e.g., Jones oxidation). However, due to its small size, it does not sterically hinder the approach of bulky oxidants like Dess-Martin Periodinane (DMP).
-
2-Chloro: While less electron-withdrawing, the sheer bulk of the ortho-chloro group (1.75 Å) can retard the formation of the cyclic intermediate required in Swern or DMP oxidations, particularly for secondary alcohols where the side-chain methyl group adds to the congestion.
Nucleophilic Substitution (Activation)
Converting the hydroxyl group to a leaving group (Mesylate/Tosylate) for subsequent displacement (
-
Reactivity Trend: 2-F > 2-Cl
-
Mechanism: The formation of a sulfonate ester requires the attack of the alcohol on a sulfonyl chloride. The ortho-chloro substituent creates a "picket fence" effect, shielding the oxygen atom more effectively than fluorine. Experimental protocols for 2-Cl derivatives often require elevated temperatures or stronger catalysts (e.g., DMAP) compared to the 2-F analogs.
Metal-Catalyzed Cross-Coupling (The Divergence Point)
This is the most binary difference between the two derivatives.
-
2-Chloro: The C-Cl bond is weak enough (79 kcal/mol) to undergo oxidative addition with Palladium(0). This allows the 2-chloro phenylpropanol scaffold to serve as a building block for Suzuki, Heck, or Buchwald-Hartwig couplings, enabling further functionalization of the aromatic ring.
-
2-Fluoro: The C-F bond (105 kcal/mol) is too strong for standard Pd(0) oxidative addition. Under Suzuki conditions, the 2-F derivative remains inert, preserving the halogen through the reaction.
Part 3: Visualization of Reactivity Pathways
Diagram 1: Synthetic Divergence Workflow
This flowchart illustrates how the choice of halogen dictates available synthetic pathways.
Caption: Synthetic divergence: 2-Cl enables ring functionalization, while 2-F is orthogonal to Pd-coupling.
Diagram 2: Steric vs. Electronic Influence
A visual representation of the competing forces at the ortho position.
Caption: 2-F reactivity is governed by electronics; 2-Cl is governed by steric hindrance.
Part 4: Experimental Protocols
Protocol A: Comparative Oxidation (Dess-Martin Periodinane)
Objective: Convert 1-(2-halophenyl)propan-2-ol to the corresponding ketone. This protocol highlights the steric retardation of the 2-Cl derivative.
Reagents:
-
Substrate (2-F or 2-Cl derivative): 1.0 equiv
-
Dess-Martin Periodinane (DMP): 1.2 equiv
-
Dichloromethane (DCM): Anhydrous, 0.1 M concentration
-
Water: 1.0 equiv (accelerates DMP mechanism)
Step-by-Step:
-
Preparation: In a flame-dried RBF, dissolve the substrate in DCM under Nitrogen.
-
Addition: Add DMP in a single portion at 0°C. Add the equivalent of water via microsyringe.
-
Monitoring (The Critical Step): Warm to room temperature.
-
2-Fluoro: Monitor via TLC every 15 mins. Expect completion within 30-60 minutes .
-
2-Chloro: Monitor every 30 mins. Expect completion to take 2-4 hours due to steric clash between the ortho-Cl and the bulky acetoxy ligands of the Iodine intermediate.
-
-
Quench: Dilute with Et₂O. Add 1:1 mixture of sat. NaHCO₃ and 10% Na₂S₂O₃. Stir vigorously until layers separate clearly (15 mins).
-
Isolation: Extract organic layer, dry over MgSO₄, and concentrate.
Protocol B: Discrimination via Suzuki Coupling
Objective: Demonstrate the inertness of 2-F vs. reactivity of 2-Cl.
Reagents:
-
Substrate (2-F or 2-Cl derivative): 1.0 equiv
-
Phenylboronic acid: 1.5 equiv
-
Pd(PPh₃)₄: 5 mol%
-
K₂CO₃: 2.0 equiv (2M aqueous solution)
-
Dioxane: 0.1 M
Step-by-Step:
-
Setup: Combine substrate, boronic acid, and catalyst in a microwave vial.
-
Solvent: Add Dioxane and aqueous K₂CO₃. Degas with Argon for 5 minutes.
-
Reaction: Heat to 90°C for 4 hours.
-
Result Analysis:
-
2-Chloro: LC-MS will show conversion to the biaryl product (Mass = Substrate - Cl + Ph).
-
2-Fluoro: LC-MS will show >95% recovered starting material . The C-F bond remains intact.
-
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups. Journal of Medicinal Chemistry.
-
Bondi, A. (1964).[2] Van der Waals Volumes and Radii. Journal of Physical Chemistry. (Classic reference for steric radii: F=1.47Å, Cl=1 .75Å).
-
Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation. Nature. (Discusses the strength of C-F bonds and difficulty of activation).
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. (Establishes 2-Cl as a viable partner for coupling).
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(2-Fluoro-4-methoxyphenyl)propan-2-ol
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(2-Fluoro-4-methoxyphenyl)propan-2-ol, a halogenated organic compound. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing environmental impact.
The principles outlined here are grounded in established best practices for hazardous waste management. The causality behind each procedural step will be explained to foster a deeper understanding of the safety and environmental considerations at play.
Understanding the Compound: Hazard Profile of 2-(2-Fluoro-4-methoxyphenyl)propan-2-ol
Before delving into disposal procedures, it is essential to recognize the inherent hazards of 2-(2-Fluoro-4-methoxyphenyl)propan-2-ol. As a fluorinated aromatic alcohol, it presents several potential risks:
| Hazard Classification | Description | Source |
| Flammability | Highly flammable liquid and vapor. | [1] |
| Acute Oral Toxicity | Harmful if swallowed. | [1] |
| Skin and Eye Irritation | May cause skin and serious eye irritation. | [2][3] |
| Respiratory Irritation | May cause respiratory irritation. | [2] |
| Environmental Hazard | As a halogenated organic compound, improper disposal can lead to environmental contamination. Halogenated compounds are often more persistent in the environment. | [4][5] |
Given these hazards, it is imperative that this compound is not disposed of through standard laboratory drains or in regular trash.[6][7] Such actions can lead to harmful environmental release and may violate hazardous waste regulations.
Disposal Protocol: A Step-by-Step Guide
The following protocol provides a systematic approach to the safe disposal of 2-(2-Fluoro-4-methoxyphenyl)propan-2-ol from the point of generation to its final removal by a licensed waste carrier.
Step 1: Waste Segregation at the Source
The cardinal rule of chemical waste management is proper segregation. This prevents dangerous reactions between incompatible chemicals and facilitates appropriate disposal methods.
Procedure:
-
Designate a Specific Waste Container: At the point of waste generation (e.g., in the fume hood), designate a dedicated container for "Halogenated Organic Waste."[4][8]
-
Compatibility: The container must be constructed of a material compatible with 2-(2-Fluoro-4-methoxyphenyl)propan-2-ol. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.[9][10] The original chemical container is often a suitable choice for waste accumulation.[9]
-
Avoid Mixing: Do not mix this waste with non-halogenated organic solvents, aqueous waste, or any other waste streams.[5][6][8] The presence of halogens necessitates a specific, often more costly, disposal method like high-temperature incineration to prevent the formation of toxic byproducts.[8][11]
Step 2: Proper Labeling of the Waste Container
Clear and accurate labeling is a critical safety and compliance measure. It communicates the hazards of the container's contents to all laboratory personnel and waste handlers.
Procedure:
-
Immediate Labeling: Affix a "Hazardous Waste" label to the container before adding any waste.[5][6]
-
Complete Information: The label must be filled out completely and legibly.[6] This includes:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste 2-(2-Fluoro-4-methoxyphenyl)propan-2-ol" (avoiding abbreviations or formulas).[5][12]
-
An accurate list of all components and their approximate concentrations if it is a mixed waste stream.
-
The relevant hazard pictograms (e.g., flammable, irritant).[13]
-
The date the first drop of waste was added.
-
The name and contact information of the generating researcher or laboratory.[13]
-
Step 3: Safe Accumulation and Storage
Proper storage of the waste container while it is being filled is crucial to prevent accidents and exposure.
Procedure:
-
Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[5][10][12] This minimizes the release of flammable and potentially toxic vapors.
-
Secondary Containment: Store the waste container in a designated secondary containment bin or tray. This will contain any potential leaks or spills.
-
Designated Storage Area: The waste accumulation area should be clearly marked as a "Hazardous Waste Storage Area."[4] This area should be away from heat, sparks, and open flames.[4] A ventilated cabinet or under a fume hood is an appropriate location.[4]
-
Filling Level: Do not overfill the container. Fill to no more than 90% of its capacity to allow for vapor expansion.[10]
Step 4: Arranging for Final Disposal
The final step is to ensure the waste is transferred to a facility capable of handling and disposing of it correctly.
Procedure:
-
Engage a Licensed Waste Carrier: Your institution's Environmental Health and Safety (EHS) office will have a contract with a licensed hazardous waste disposal company.[7] Laboratory personnel should never transport hazardous waste themselves.[9]
-
Request a Pickup: Once the waste container is full, or if the experiment generating the waste is complete, submit a waste collection request to your EHS office.[9]
-
Documentation: Ensure you receive a waste transfer note or a similar document from the waste carrier. This serves as proof that the waste was managed and disposed of legally and responsibly.[7]
The primary disposal method for halogenated organic compounds like 2-(2-Fluoro-4-methoxyphenyl)propan-2-ol is high-temperature incineration in a specialized hazardous waste incinerator.[8][11] This process is designed to destroy the organic molecule and scrub the resulting gases to remove acidic and toxic byproducts.
Workflow for Disposal of 2-(2-Fluoro-4-methoxyphenyl)propan-2-ol
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for 2-(2-Fluoro-4-methoxyphenyl)propan-2-ol.
Conclusion
The responsible management of chemical waste is a fundamental aspect of laboratory safety and environmental stewardship. By following this detailed protocol for the disposal of 2-(2-Fluoro-4-methoxyphenyl)propan-2-ol, researchers can ensure they are protecting themselves, their colleagues, and the environment. This structured approach, from segregation at the source to final disposal by certified professionals, represents a self-validating system of safety and compliance.
References
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Tion. (n.d.). Safe Storage and Disposal of Chemicals in A Lab. Retrieved from [Link]
-
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
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Texas A&M University-Corpus Christi. (n.d.). Lab Chemical Waste Disposal SOP. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Business Waste. (2024, March 19). Laboratory Waste Disposal Guide. Retrieved from [Link]
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Bucknell University. (2016, April 15). HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]
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Chemical Label. (n.d.). 2-(2-Fluoro-4-methoxyphenyl)-2-propanol. Retrieved from [Link]
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UTIA Safety Office. (n.d.). Hazardous Waste Guide. Retrieved from [Link]
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Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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Lehigh University Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Retrieved from [Link]
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
